Srpkin-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O3S/c1-4-16-12-21-22(13-20(16)17-6-5-7-18(11-17)34(28,32)33)27(2,3)26-24(25(21)31)19-9-8-15(14-29)10-23(19)30-26/h5-13,30H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKWEBMGDALHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C3=CC(=CC=C3)S(=O)(=O)F)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Srpkin-1 as an Angiogenesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Serine/Arginine Protein Kinase 1 (Srpkin-1 or SRPK1) as a compelling target for anti-angiogenic therapy. It details the molecular mechanisms, key experimental data, and methodologies for studying SRPK1 inhibition.
Introduction to this compound and its Role in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, as well as in various ocular neovascular diseases.[1][2] A key regulator of this process is Vascular Endothelial Growth Factor (VEGF).[1] Specifically, the alternative splicing of VEGF-A pre-mRNA produces two main isoforms with opposing functions: the pro-angiogenic VEGF-A165a and the anti-angiogenic VEGF-A165b.[1][3][4] The balance between these isoforms is crucial in controlling blood vessel formation.[1]
Serine/Arginine Protein Kinase 1 (SRPK1) has emerged as a pivotal regulator of this splicing event.[5][6][7] SRPK1 phosphorylates Serine/Arginine-rich splicing factor 1 (SRSF1), promoting its nuclear localization.[1][8] In the nucleus, phosphorylated SRSF1 facilitates the selection of the proximal splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF-A165a isoform.[1][6][9] Consequently, inhibition of SRPK1 presents a novel therapeutic strategy to shift the balance towards the anti-angiogenic VEGF-A165b isoform, thereby suppressing pathological angiogenesis.[1][10]
Mechanism of Action of this compound Inhibition
The primary mechanism by which SRPK1 inhibitors exert their anti-angiogenic effects is through the modulation of VEGF-A alternative splicing. By inhibiting SRPK1, the phosphorylation of SRSF1 is reduced.[7] This hypo-phosphorylated SRSF1 remains in the cytoplasm, preventing it from promoting the splicing of the pro-angiogenic VEGF-A165a isoform in the nucleus.[1] This shift in splicing results in an increased production of the anti-angiogenic VEGF-A165b isoform.[3][4]
Quantitative Data on this compound Inhibitors
Several small molecule inhibitors targeting SRPK1 have been developed and characterized. Their efficacy is typically measured by their half-maximal inhibitory concentration (IC50) against SRPK1 and SRPK2, and their ability to modulate VEGF splicing and inhibit angiogenesis in various models.
| Inhibitor | Target(s) | IC50 (SRPK1) | IC50 (SRPK2) | Key Findings | Reference(s) |
| This compound | SRPK1/2 | 35.6 nM | 98 nM | Covalent and irreversible inhibitor; potently converts VEGF to its anti-angiogenic isoform and blocks laser-induced neovascularization. | [3][4][11] |
| SPHINX31 | SRPK1 | <10 nM | - | Orally bioavailable; inhibits phosphorylation of SRSF1 and shows potent inhibition of blood vessel growth in choroidal angiogenesis models. | [12] |
| SRPIN340 | SRPK1 | 0.96 µM | - | First-generation SRPK inhibitor; switches VEGF splicing and shows anti-angiogenic effects in vivo. | [2][7] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound inhibitors as anti-angiogenic agents.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SRPK1.
Protocol:
-
Recombinant SRPK1 enzyme is incubated with a substrate peptide (e.g., an arginine/serine-rich peptide) and ATP in a suitable buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive ATP (³²P-ATP) incorporation followed by scintillation counting, or by using specific antibodies that recognize the phosphorylated substrate in an ELISA or Western blot format.
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[7]
Cellular Assay for VEGF Splicing
Objective: To assess the effect of an SRPK1 inhibitor on the alternative splicing of VEGF-A in cultured cells.
Protocol:
-
Human cell lines known to express both VEGF-A isoforms (e.g., human retinal pigment epithelial cells, prostate cancer cells like PC-3) are cultured under standard conditions.[8][10]
-
Cells are treated with the SRPK1 inhibitor at various concentrations for a specified duration (e.g., 16-24 hours).[11]
-
Total RNA is extracted from the cells using a standard RNA isolation kit.
-
Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the alternative splice site in exon 8 of the VEGF-A mRNA. This allows for the simultaneous amplification of both VEGF-A165a and VEGF-A165b transcripts, which can be distinguished by their different sizes on an agarose gel.[9]
-
The intensity of the bands corresponding to each isoform is quantified using densitometry to determine the ratio of VEGF-A165b to VEGF-A165a or total VEGF-A.[13]
-
Alternatively, quantitative real-time PCR (qRT-PCR) with isoform-specific primers can be used for more precise quantification.
In Vivo Choroidal Neovascularization (CNV) Mouse Model
Objective: To evaluate the in vivo anti-angiogenic efficacy of an SRPK1 inhibitor in a model of ocular neovascularization.
Protocol:
-
Laser photocoagulation is used to rupture Bruch's membrane in the retina of anesthetized mice, inducing choroidal neovascularization.
-
The SRPK1 inhibitor (e.g., this compound) is administered to the mice, typically via intravitreal injection at different doses (e.g., 50 nM, 300 nM).[11]
-
A control group receives a vehicle injection.
-
After a set period (e.g., 7-14 days), the mice are euthanized, and their eyes are enucleated.
-
The extent of neovascularization is visualized and quantified. This is often done by preparing choroidal flat mounts and staining the blood vessels with a fluorescently labeled lectin (e.g., isolectin B4).
-
The area of the CNV lesions is measured using fluorescence microscopy and image analysis software.[2]
-
The reduction in CNV area in the treated group compared to the control group indicates the anti-angiogenic efficacy of the inhibitor.
Conclusion and Future Directions
The inhibition of this compound represents a promising and novel approach for anti-angiogenic therapy. By specifically targeting the alternative splicing of VEGF-A, SRPK1 inhibitors can shift the balance from a pro-angiogenic to an anti-angiogenic state. The development of potent and selective inhibitors like this compound and SPHINX31 has provided valuable tools for further research and potential therapeutic development.[3][12] Future research should focus on the long-term safety and efficacy of these inhibitors in various disease models, as well as their potential for combination therapies with existing anti-angiogenic agents. The continued exploration of the role of SRPK1 in other angiogenesis-related signaling pathways will further solidify its position as a key therapeutic target.
References
- 1. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]
- 2. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-a-covalent-srpk1-2-inhibitor-that-potently-converts-vegf-from-pro-angiogenic-to-anti-angiogenic-isoform - Ask this paper | Bohrium [bohrium.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WT1 mutants reveal SRPK1 to be a downstream angiogenesis target by altering VEGF splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Srpkin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological activity of Srpkin-1, a potent and irreversible inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2 (SRPK1/2).
Executive Summary
This compound is a first-in-class covalent inhibitor of SRPK1 and SRPK2, developed through structure-guided drug design.[1][2] Its discovery was prompted by the observation that the chemical scaffold of Alectinib, an approved anti-cancer drug, exhibited cross-reactivity with SRPK1.[1][2] this compound distinguishes itself by forming an irreversible covalent bond with a tyrosine residue within the ATP-binding pocket of the kinase, a novel mechanism for kinase inhibition.[2] This irreversible binding leads to potent and selective inhibition of SRPK1/2, which play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[1][2] A key therapeutic application of this compound is its ability to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), shifting the balance from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform.[1][2][3] This anti-angiogenic activity has been demonstrated in preclinical models of neovascular eye disease, highlighting its potential for therapeutic development.[1][2][3]
Quantitative Data
The biological activity and selectivity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Inhibition Type |
| SRPK1 | 35.6 | Covalent, Irreversible |
| SRPK2 | 98 | Covalent, Irreversible |
Data sourced from MedchemExpress and Hatcher et al., 2018.[2][4]
Table 2: Cellular and In Vivo Activity of this compound
| Assay | Cell Line / Model | Concentration / Dosage | Observed Effect |
| SR Protein Phosphorylation | HeLa Cells | 200 nM | Significant reduction in SR protein phosphorylation |
| VEGF Isoform Switching | HeLa Cells | 200 nM | Potent conversion of VEGF-A165a to VEGF-A165b |
| Angiogenesis Inhibition | Murine Choroidal Neovascularization (CNV) Model | 50 nM, 300 nM (intravitreal injection) | Dose-dependent suppression of neovascularization |
Data sourced from Hatcher et al., 2018 and MedchemExpress.[1][4]
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by targeting the SRPK1/2-mediated signaling pathway, which is a critical regulator of mRNA splicing.
SRPK1/VEGF Signaling Pathway
SRPK1 is a key kinase that phosphorylates SR proteins, such as SRSF1.[5] This phosphorylation is a critical step for the nuclear import of SR proteins and their subsequent participation in the spliceosome assembly.[5] In the context of angiogenesis, phosphorylated SRSF1 promotes the selection of the proximal splice site in the VEGF pre-mRNA, leading to the production of the pro-angiogenic VEGF-A165a isoform.[5]
This compound, by irreversibly inhibiting SRPK1, blocks the phosphorylation of SRSF1. This prevents the preferential selection of the pro-angiogenic splice site. Consequently, the splicing machinery defaults to a distal splice site, resulting in the production of the anti-angiogenic VEGF-A165b isoform.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction.
Protocol:
-
Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride (Intermediate 1):
-
To a solution of 3-bromobenzenesulfonyl fluoride (500 mg, 2.09 mmol) in DMSO (10 mL), add 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (bis(pinacolato)diboron), potassium acetate, and Pd(dppf)Cl2.
-
Degas the mixture and heat at 80°C for 3 hours.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.[1]
-
-
Synthesis of 3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride (this compound):
-
In a microwave vial, combine 8-bromo-9-ethyl-6,6-dimethyl-5,6-dihydro-11H-benzo[b]carbazol-11-one (Intermediate 2), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride (Intermediate 1), potassium carbonate, and a palladium catalyst such as Pd(dppf)Cl2 in a mixture of dioxane and water.
-
Degas the mixture and heat in a microwave reactor at 120°C for 30 minutes.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by reverse-phase HPLC to obtain this compound as a solid.[1]
-
In Vitro Kinase Assay (Z-Lyte™)
This protocol describes the determination of the in vitro potency of this compound against SRPK1 and SRPK2 using the Z-Lyte™ Kinase Assay.[2]
Materials:
-
Recombinant human SRPK1 or SRPK2
-
Z-Lyte™ Kinase Assay Kit - Ser/Thr 18 Peptide
-
ATP
-
Test compound (this compound) in 100% DMSO
-
Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Development Reagent A
-
384-well assay plate
-
Fluorescent plate reader
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a 384-well plate, add 100 nL of the diluted this compound or DMSO (vehicle control).
-
Add 2.4 µL of kinase buffer to each well.
-
Add 5 µL of a 2x peptide/kinase mixture (final concentration of 2 µM Ser/Thr 18 peptide and 3.74–37 ng of SRPK1 or SRPK2).
-
Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution (final concentration of 25 µM). The total reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 5 µL of a 1:1024 dilution of Development Reagent A.
-
Incubate at room temperature for 1 hour to allow for the development of the fluorescent signal.
-
Read the plate on a fluorescent plate reader (excitation/emission wavelengths as per kit instructions).
-
Analyze the data to determine the percent inhibition and calculate the IC50 value.[2]
Cellular SR Protein Phosphorylation Assay (Western Blot)
This protocol details the assessment of this compound's effect on SR protein phosphorylation in a cellular context.[1]
Materials:
-
HeLa cells
-
Growth medium (DMEM + 10% FBS + 1% Pen/Strep)
-
This compound
-
DMSO (vehicle control)
-
Cold PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Primary antibody: anti-phospho-SR (mAb104)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Loading control antibody (e.g., anti-actin)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate HeLa cells and grow to approximately 90% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 200 nM) or DMSO for 16 hours.
-
For washout experiments, aspirate the media, wash the cells three times with fresh DMEM, and then add fresh growth medium for an additional period before harvesting.
-
Harvest the cells by washing with cold PBS and then scraping into cold PBS containing protease and phosphatase inhibitors.
-
Pellet the cells by centrifugation and lyse them in an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (mAb104) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of SR protein phosphorylation.[1]
In Vivo Angiogenesis Model (Murine Choroidal Neovascularization)
This protocol outlines the procedure to evaluate the anti-angiogenic efficacy of this compound in a mouse model of laser-induced choroidal neovascularization (CNV).[3][4]
Materials:
-
C57BL/6 mice
-
Laser photocoagulator
-
This compound formulated for intravitreal injection
-
Vehicle control
-
Fluorescein angiography imaging system
-
Choroidal flat mounts preparation reagents
Procedure:
-
Anesthetize the mice and dilate their pupils.
-
Use a laser photocoagulator to induce rupture of Bruch's membrane at four locations in the posterior pole of each eye, avoiding major retinal vessels.
-
Immediately after laser injury, perform an intravitreal injection of this compound (e.g., at 50 nM or 300 nM in a 1 µL volume) or vehicle control.
-
Repeat injections as required by the experimental design (e.g., 5 times over the course of the study).
-
At a predetermined endpoint (e.g., 7-14 days post-laser), perform fluorescein angiography to visualize and quantify the area of CNV leakage.
-
Euthanize the mice and enucleate the eyes.
-
Prepare choroidal flat mounts and stain with an appropriate vascular marker (e.g., isolectin B4).
-
Image the flat mounts by confocal microscopy and measure the area of the CNV lesions.
-
Compare the CNV areas between the this compound-treated and vehicle-treated groups to determine the efficacy of the inhibitor.[3][4]
Conclusion
This compound represents a significant advancement in the development of selective kinase inhibitors, particularly those targeting the regulation of mRNA splicing. Its unique covalent mechanism of action and demonstrated efficacy in modulating VEGF splicing provide a strong rationale for its further investigation as a potential therapeutic agent for neovascular diseases, such as wet age-related macular degeneration, and potentially for various cancers where SRPK1/2 and angiogenesis play a critical role. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and the broader field of splicing factor kinase inhibition.
References
- 1. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]
- 2. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Function of SRPK1/2 Inhibition by Srpkin-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine/Arginine Protein Kinases 1 and 2 (SRPK1/2) are critical regulators of pre-mRNA splicing through their phosphorylation of Serine/Arginine-rich (SR) splicing factors. Dysregulation of SRPK activity is implicated in numerous pathologies, including cancer and neovascular eye diseases, making these kinases attractive therapeutic targets.[1][2] This document provides a detailed overview of Srpkin-1, a first-in-class, irreversible covalent inhibitor of SRPK1/2.[1][3] We will explore its mechanism of action, its primary biological function in modulating the alternative splicing of Vascular Endothelial Growth Factor (VEGF), and the resulting anti-angiogenic effects.[3][4] This guide includes a summary of key quantitative data, detailed experimental protocols for assessing inhibitor activity, and diagrams of the core signaling pathway and experimental workflows.
Introduction: SRPK1/2 in Splicing and Disease
Alternative splicing is a fundamental process in eukaryotes that generates a vast diversity of proteins from a limited number of genes.[2] The Serine/Arginine (SR) protein family plays a pivotal role in the selection of splice sites. The activity and subcellular localization of SR proteins are tightly controlled by a cycle of phosphorylation and dephosphorylation.[4]
SRPK1 and SRPK2 are the primary kinases responsible for phosphorylating SR proteins in the cytoplasm, which facilitates their import into the nucleus where they participate in spliceosome assembly.[5][6] Overexpression and dysregulation of SRPK1/2 have been linked to various diseases. In oncology, elevated SRPK1 levels are associated with the progression of numerous cancers, including prostate, breast, and colon cancer, often by promoting the expression of pro-angiogenic and anti-apoptotic protein isoforms.[2][7][8] This makes the targeted inhibition of SRPK1/2 a promising therapeutic strategy.[9]
This compound: A Covalent and Irreversible SRPK1/2 Inhibitor
This compound was developed as the first irreversible inhibitor of SRPK1/2.[1] Unlike reversible inhibitors, this compound forms a covalent bond within the ATP-binding pocket of the kinases, leading to sustained target inhibition.[3][4]
Mechanism of Action
This compound was developed through structure-guided design based on the scaffold of Alectinib, an approved ALK inhibitor found to have off-target activity against SRPK1.[4] The key innovation of this compound is its ability to form a covalent bond with a tyrosine phenol group (specifically Y227 in SRPK1) in the kinase's ATP-binding pocket.[3][4] This covalent modification, confirmed by mass spectrometry, results in irreversible inhibition of kinase activity.[4] Kinome-wide profiling has demonstrated that this compound is highly selective for SRPK1 and SRPK2.[1][3]
Biological Function: Attenuation of SR Protein Phosphorylation
The primary biological function of this compound is the potent inhibition of SRPK1/2's kinase activity. In a cellular context, this prevents the phosphorylation of SR proteins.[1] Treatment of cells with this compound at submicromolar concentrations leads to a significant, dose-dependent reduction in the phosphorylation levels of multiple SR proteins.[3][4] This effect is markedly more potent than that observed with the first-generation reversible inhibitor, SRPIN340.[4] Due to its irreversible nature, the inhibitory effect of this compound on SR protein phosphorylation is maintained even after the compound is washed out.[1]
Core Signaling Pathway and Point of Inhibition
The inhibition of SRPK1/2 by this compound directly impacts the alternative splicing of key genes regulated by SR proteins. The most well-documented and therapeutically relevant pathway involves the splicing of Vascular Endothelial Growth Factor (VEGF-A).
dot
Caption: SRPK1/2 pathway and this compound inhibition.
Modulation of VEGF-A Alternative Splicing
VEGF-A is a potent signaling protein that promotes the growth of new blood vessels.[10] Its pre-mRNA undergoes alternative splicing at the terminal exon to produce two main isoforms with opposing functions:
-
VEGF-A165a: A pro-angiogenic isoform that stimulates endothelial cell proliferation and migration.[4]
-
VEGF-A165b: An anti-angiogenic isoform that acts as an antagonist to VEGF-A165a.[4]
In many cancers and neovascular diseases, the splicing machinery is skewed towards producing the pro-angiogenic VEGF-A165a.[2][11] SRPK1-mediated phosphorylation of the splicing factor SRSF1 is a key driver of this switch.[12] By inhibiting SRPK1/2, this compound prevents SRSF1 phosphorylation, leading to a shift in splice site selection. This converts the production of VEGF-A from the pro-angiogenic 'a' isoform to the anti-angiogenic 'b' isoform.[3][4] this compound is highly potent in this regard, with a complete switch to VEGF-A165b observed at concentrations as low as 100-200 nM in HeLa cells.[4][13]
Quantitative Data Summary
The potency and activity of this compound have been characterized through various in vitro and in vivo assays. The data below is summarized from published literature.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| SRPK1 | 35.6 | Biochemical Kinase Assay | [4][13] |
| SRPK2 | 98 | Biochemical Kinase Assay | [4][13] |
| ALK | 195 | Biochemical Kinase Assay | [4] |
| CLK1 | > 10,000 | Z-Lyte Kinase Assay |[4] |
Table 2: Cellular and In Vivo Dosing and Effects of this compound
| System | Concentration / Dose | Duration | Key Effect | Reference |
|---|---|---|---|---|
| HeLa Cells | 10 - 200 nM | 16 hours | Dose-dependent decrease in SR protein phosphorylation | [13] |
| HeLa Cells | 100 - 200 nM | 16 hours | Complete switch from VEGF-A165a to VEGF-A165b | [4] |
| Mouse Model | 50 nM, 300 nM (intravitreal) | 5 injections | Dose-dependent suppression of choroidal neovascularization |[13] |
Experimental Protocols and Workflows
The following section details the methodologies for key experiments used to characterize the function of this compound.
Experimental Workflow Diagram
dot
Caption: Workflow for evaluating this compound activity.
Detailed Methodologies
5.2.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.
-
Protocol: Recombinant SRPK1 or SRPK2 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of this compound. A fixed-time-point assay, such as the Z-Lyte™ Kinase Assay, is commonly used. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. A development reagent is then added to stop the reaction and generate a signal. The ratio of phosphorylated to non-phosphorylated substrate is measured using a fluorescence plate reader. IC₅₀ values are calculated by fitting the dose-response curves using a standard four-parameter logistic model.[4]
5.2.2. Western Blot for SR Protein Phosphorylation
-
Objective: To assess the effect of this compound on SR protein phosphorylation in a cellular context.
-
Cell Culture: HeLa cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C and 5% CO₂.[4]
-
Protocol: Cells are seeded and grown to ~90% confluency. They are then treated with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 16 hours). After treatment, cells are washed with cold PBS and harvested. Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with the primary antibody mAb104, which recognizes a phospho-epitope common to many SR proteins.[4] A loading control antibody (e.g., anti-actin) is also used. After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software.[4]
5.2.3. RT-PCR for VEGF Isoform Analysis
-
Objective: To quantify the relative mRNA levels of VEGF-A165a and VEGF-A165b.
-
Protocol: Following cell treatment with this compound as described above, total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit). First-strand cDNA is synthesized from 1-2 μg of total RNA using a reverse transcriptase. PCR is then performed using primers that flank the alternative splice site in exon 8 of VEGF-A, allowing for the amplification of both 'a' and 'b' isoforms. The PCR products are resolved on an agarose gel. The distinct sizes of the amplicons for VEGF-A165a and VEGF-A165b allow for their differentiation and quantification by densitometry.[4][12]
5.2.4. In Vivo Choroidal Neovascularization (CNV) Model
-
Objective: To evaluate the anti-angiogenic efficacy of this compound in an animal model of neovascular eye disease.
-
Animal Model: The laser-induced CNV model in mice is a standard for studying angiogenesis in the retina.[3] Anesthesia is administered, and laser photocoagulation is used to rupture Bruch's membrane, inducing the growth of new blood vessels from the choroid.
-
Protocol: Immediately after laser injury, mice receive an intravitreal injection of this compound (e.g., at 50 nM or 300 nM in a 1 μL volume) or a vehicle control. Injections are typically repeated multiple times.[13] After a set period (e.g., 7-14 days), the animals are euthanized, and their eyes are enucleated. The extent of neovascularization is quantified by imaging choroidal flat mounts stained with a vascular marker (e.g., isolectin B4). The area of the CNV lesion is measured using imaging software. Statistical analysis (e.g., Wilcoxon test) is used to compare the CNV areas between treated and control groups.[4]
Conclusion and Future Perspectives
This compound represents a significant advancement in the chemical biology of splicing regulation. As a potent, selective, and irreversible inhibitor of SRPK1/2, it serves as both a powerful research tool and a promising therapeutic lead.[1][3] Its mechanism of action, centered on the covalent inhibition of the kinase and the subsequent modulation of VEGF-A alternative splicing, provides a clear rationale for its potent anti-angiogenic effects.[3][4] These findings strongly support the further development of SRPK inhibitors for treating diseases driven by pathological angiogenesis, such as wet age-related macular degeneration and various cancers.[3][4][14] Future work may focus on optimizing the delivery and pharmacokinetic properties of such inhibitors for clinical translation.
References
- 1. This compound-a-covalent-srpk1-2-inhibitor-that-potently-converts-vegf-from-pro-angiogenic-to-anti-angiogenic-isoform - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRPK1 regulates RNA binding in a pre-spliceosomal complex using a catalytic bypass mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]
- 7. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene - SRPK1 [maayanlab.cloud]
- 9. What are SRPK family inhibitors and how do they work? [synapse.patsnap.com]
- 10. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Covalent Inhibition of SRPK1 by SRPKIN-1: A Technical Guide to its Impact on Alternative Splicing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Serine/Arginine Protein Kinase 1 (SRPK1) is a critical regulator of mRNA splicing, primarily through the phosphorylation of Serine/Arginine-rich (SR) splicing factors. Its dysregulation is implicated in numerous pathologies, including cancer and neovascular eye diseases, making it a compelling target for therapeutic intervention. SRPKIN-1 has emerged as a potent and selective covalent irreversible inhibitor of SRPK1 and its closely related isoform SRPK2. This technical guide provides an in-depth overview of this compound's mechanism of action, its profound effect on alternative splicing—most notably of Vascular Endothelial Growth Factor A (VEGF-A)—and the experimental methodologies used to characterize its activity.
This compound: Mechanism of Action and Potency
This compound is the first-in-class irreversible inhibitor of SRPK1/2 that forms a covalent bond with a tyrosine residue within the ATP-binding pocket of the kinase.[1][2][3] This covalent modification leads to a sustained and potent inhibition of the kinase's activity. The inhibitory potency of this compound has been quantified through various in vitro assays.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Notes |
| SRPK1 | 35.6 nM | Covalent and irreversible inhibition.[4][5] |
| SRPK2 | 98 nM | Covalent and irreversible inhibition.[4][5] |
Kinome-wide profiling has demonstrated the high selectivity of this compound for SRPK1 and SRPK2.[3][6] Its irreversible nature provides a durable pharmacological effect, which is a significant advantage over first-generation, reversible inhibitors like SRPIN340.[1][2]
The Effect of this compound on Alternative Splicing of VEGF-A
The most well-characterized downstream effect of SRPK1 inhibition by this compound is the modulation of VEGF-A alternative splicing. SRPK1-mediated phosphorylation of the splicing factor SRSF1 promotes the selection of a proximal 5' splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic isoform, VEGF-A165a.[7][8][9]
By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1. This shifts the splicing machinery to utilize a distal 5' splice site, resulting in the production of the anti-angiogenic isoform, VEGF-A165b.[1][3][6] This targeted switch in splicing has profound implications for diseases driven by excessive angiogenesis.
Table 2: Effect of this compound on VEGF-A Isoform Expression
| Treatment | Concentration | Effect on VEGF-A165a | Effect on VEGF-A165b | Cell Line | Reference |
| This compound | 200 nM | Potent Decrease | Potent Increase | HeLa | [1] |
| SRPIN340 | 10 µM | Minimal Effect | Minimal Effect | HeLa | [1] |
| siSRPK1/2 | - | Partial Decrease | Partial Increase | HeLa | [1] |
Treatment with this compound leads to a significant, dose-dependent decrease in the phosphorylation of multiple SR proteins, which can be visualized by Western blot analysis.[1] This effect is sustained even after washout of the compound, consistent with its irreversible mechanism.[2]
Signaling Pathways Involving SRPK1
SRPK1 is a node in several critical signaling pathways that are often dysregulated in cancer. Its activity and subcellular localization are tightly controlled, in part by molecular chaperones.
In an unstimulated state, SRPK1 is often sequestered in the cytoplasm through its interaction with a molecular chaperone complex including Hsp40, Hsp70, and Hsp90.[10][11] Cellular stress signals or inhibition of Hsp90's ATPase activity can cause the dissociation of SRPK1 from this complex, leading to its translocation into the nucleus.[1][12] Once in the nucleus, SRPK1 can phosphorylate its SR protein substrates, thereby altering splicing patterns. Furthermore, SRPK1 is implicated in major oncogenic pathways, including the PI3K/AKT pathway, where it can both influence and be influenced by the pathway's activity.[13][14]
Key Experimental Protocols
Characterizing the effects of this compound requires a combination of in vitro biochemical assays, cell-based experiments, and in vivo models.
In Vitro SRPK1 Kinase Assay (Radiometric)
This protocol assesses the direct inhibitory effect of this compound on SRPK1's enzymatic activity.
-
Reaction Setup: Prepare a reaction mixture in kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).
-
Components:
-
Recombinant human SRPK1 (e.g., 5-10 ng).
-
Substrate: A peptide or protein containing an SR domain, such as GST-SRSF1 or a synthetic RS-repeat peptide (e.g., 300 µM).[8]
-
Inhibitor: this compound at various concentrations (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
-
Pre-incubation: Pre-incubate the kinase, substrate, and inhibitor for 10-15 minutes at room temperature to allow for binding.
-
Initiation: Start the reaction by adding ATP mix containing [γ-³³P]ATP (e.g., to a final concentration of 50 µM).
-
Incubation: Incubate the reaction at 30°C for a set time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81) and immersing it in phosphoric acid to wash away unincorporated ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value.
Analysis of VEGF-A Splicing by RT-qPCR
This protocol quantifies the relative abundance of VEGF-A165a and VEGF-A165b transcripts in cells treated with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or human retinal pigment epithelial cells) and allow them to adhere. Treat with this compound at desired concentrations for a specified time (e.g., 16 hours).[1]
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy, Qiagen), including a DNase I treatment step to remove genomic DNA contamination.[15]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]
-
qPCR: Perform real-time quantitative PCR using a SYBR Green or probe-based master mix. Use specific primer pairs to amplify:
-
VEGF-A165a (proximal splice site): Forward primer in exon 7, reverse primer spanning the exon 7-8a junction.[7][15]
-
VEGF-A165b (distal splice site): Forward primer in exon 7, reverse primer spanning the exon 7-8b junction.
-
Total VEGF-A: Primers amplifying a region common to all isoforms (e.g., in exons 2 and 3).[15]
-
Housekeeping gene: (e.g., GAPDH, β-actin) for normalization.
-
-
Thermal Cycling: A typical protocol includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing (e.g., 60°C), and extension.[11][15]
-
Analysis: Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the housekeeping gene. Determine the ratio of VEGF-A165b to VEGF-A165a.
Western Blot for Phosphorylated SR Proteins
This protocol assesses the phosphorylation status of SR proteins in response to this compound treatment.
-
Cell Lysis: Treat cells with this compound as described above. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that recognizes phosphorylated SR protein epitopes, such as mAb104 or mAb1H4.[1][16]
-
Washing: Wash the membrane extensively with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vivo Model: Laser-Induced Choroidal Neovascularization (CNV)
This mouse model is used to evaluate the anti-angiogenic efficacy of this compound in a setting relevant to neovascular AMD.[1][5]
-
Animal Model: Use adult C57BL/6 mice.
-
Anesthesia and Pupil Dilation: Anesthetize the mice and dilate their pupils with a mydriatic agent.
-
Laser Photocoagulation: Use a diode laser (e.g., 532 nm) to rupture Bruch's membrane at several locations surrounding the optic nerve. The appearance of a cavitation bubble confirms a successful rupture.[13][17]
-
Inhibitor Administration: Immediately after laser treatment, administer this compound via intravitreal injection at desired doses (e.g., 50 nM, 300 nM).[4]
-
Incubation Period: Allow neovascularization to develop over a period of 7-14 days.[18]
-
Visualization and Quantification:
-
Perfuse the mice with a fluorescent dye (e.g., FITC-dextran) to label the vasculature.[5]
-
Euthanize the animals, enucleate the eyes, and prepare choroidal flat mounts.
-
Image the flat mounts using fluorescence microscopy.
-
Quantify the area of the CNV lesions using image analysis software (e.g., ImageJ).
-
-
Analysis: Compare the CNV lesion area in this compound-treated eyes to vehicle-treated controls.
Conclusion and Future Directions
This compound is a powerful chemical probe and a promising therapeutic lead that potently and irreversibly inhibits SRPK1/2. Its ability to modulate alternative splicing, particularly by shifting the balance of VEGF-A from pro- to anti-angiogenic isoforms, provides a novel strategy for treating a range of diseases. The experimental protocols detailed herein offer a robust framework for researchers to further investigate the biological roles of SRPK1 and to explore the therapeutic potential of its inhibitors in oncology and ophthalmology. Future work will likely focus on refining the selectivity of SRPK inhibitors, exploring their effects on a wider range of alternative splicing events, and advancing them into clinical trials.
References
- 1. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Mouse Model for Laser-induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of alternative splicing of VEGF-A in the development of atherosclerosis | Aging [aging-us.com]
- 8. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
- 9. WT1 mutants reveal SRPK1 to be a downstream angiogenesis target by altering VEGF splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Vascular Endothelial Growth Factor (VEGF) Splicing from Pro-angiogenic to Anti-angiogenic Isoforms: A NOVEL THERAPEUTIC STRATEGY FOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2.6. Mouse Model of Laser-Induced Choroidal Neovascularization (CNV) [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
The Structural Basis of Srpkin-1 Covalent Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine/arginine protein kinase 1 (SRPK1) is a key regulator of mRNA splicing and has emerged as a significant target in various diseases, including cancer and neovascular eye diseases. The development of covalent inhibitors offers a promising therapeutic strategy by providing enhanced potency and prolonged duration of action. This technical guide provides an in-depth analysis of the structural basis of covalent inhibition of SRPK1, with a particular focus on the inhibitor SRPKIN-1. We will delve into the molecular interactions, quantitative binding data, detailed experimental protocols, and the broader context of SRPK1 signaling pathways.
Introduction to SRPK1 and Covalent Inhibition
Serine/arginine protein kinase 1 (SRPK1) is a crucial enzyme that phosphorylates serine/arginine (SR)-rich splicing factors, thereby regulating alternative splicing.[1][2][3] Dysregulation of SRPK1 activity is implicated in the progression of numerous cancers by promoting angiogenesis and cell proliferation.[1][2][4] Covalent inhibitors, which form a stable bond with their target protein, represent a powerful class of therapeutics. In the context of SRPK1, the development of the irreversible inhibitor this compound has provided a valuable tool for both research and potential therapeutic applications.[5][6] this compound is notable for being the first kinase inhibitor reported to form a covalent bond with a tyrosine residue in the ATP-binding pocket.[5][6]
Quantitative Analysis of SRPK1 Inhibitors
The potency and selectivity of various SRPK1 inhibitors have been characterized through in vitro kinase assays. The following table summarizes key quantitative data for this compound and other relevant compounds.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | SRPK1 | 35.6 | Z'-LYTE Kinase Assay | [5] |
| SRPK2 | 98 | Z'-LYTE Kinase Assay | [5] | |
| ALK | 195 | Z'-LYTE Kinase Assay | [5] | |
| CLK1 | > 10,000 | Z'-LYTE Kinase Assay | [5] | |
| Alectinib | SRPK1 | 11 | Z'-LYTE Kinase Assay | [5] |
| SRPIN340 | SRPK1 | 367 | In vitro kinase assay | [5] |
| SPHINX31 | SRPK1 | 6.0 | In vitro kinase assay | [5] |
| C-DBS | SRPK1 | 142 | In vitro kinase assay | [7][8] |
| geo140 | SRPK1 | 22.1 | In vitro kinase assay | [9] |
| SRPK2 | 7,900 | In vitro kinase assay | [9] |
Structural Basis of this compound Covalent Binding
The covalent interaction between this compound and SRPK1 has been elucidated through co-crystallography studies. This compound targets a tyrosine residue, Tyr227, located in the ATP-binding pocket of SRPK1.[5] This is a unique mechanism, as most covalent kinase inhibitors target cysteine residues.
The binding mode of this compound was guided by the structure of its precursor, Alectinib, a known ALK inhibitor that also potently binds to SRPK1.[5] Alectinib occupies the ATP-binding pocket, forming hydrogen bonds with the backbone amide of Leu168 in the hinge region.[5] The structure of the SRPK1-Alectinib complex revealed that the 4-morpholinopiperidine moiety of Alectinib makes additional contacts with the side chains of Tyr227 and Leu231.[5]
This structural insight led to the rational design of this compound, which incorporates a sulfonyl fluoride group. This reactive group is positioned to form a covalent bond with the phenol group of Tyr227, leading to irreversible inhibition.[5]
Signaling Pathways Involving SRPK1
SRPK1 is a nodal point in several critical signaling pathways that regulate cellular processes such as proliferation, apoptosis, and angiogenesis. Understanding these pathways is essential for appreciating the functional consequences of SRPK1 inhibition.
One of the major pathways involves the EGF-Akt-SRPK1 axis, which transduces extracellular signals to regulate alternative splicing in the nucleus.[10] Upon EGF stimulation, activated Akt phosphorylates SRPK1, leading to its nuclear translocation and subsequent phosphorylation of SR proteins.[10]
Figure 1: The EGF-Akt-SRPK1 signaling pathway.
SRPK1 also plays a critical role in regulating the alternative splicing of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor.[2] By phosphorylating the SR protein SRSF1, SRPK1 promotes the production of the pro-angiogenic VEGF-A165a isoform. Inhibition of SRPK1 by this compound shifts the splicing towards the anti-angiogenic VEGF-A165b isoform.[5]
References
- 1. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Srpkin-1 Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/arginine-rich protein kinase 1 (Srpkin-1 or SRPK1) is a key regulator of mRNA splicing, a critical process for generating protein diversity and maintaining cellular homeostasis.[1] SRPK1 phosphorylates serine/arginine-rich (SR) domain-containing splicing factors, thereby controlling their subcellular localization and activity.[1] Dysregulation of SRPK1 has been implicated in the pathogenesis of numerous diseases, including various cancers, neurodegenerative disorders, and viral infections. In many cancers, SRPK1 is overexpressed and contributes to tumor progression by promoting cell proliferation, angiogenesis, and resistance to apoptosis. Consequently, SRPK1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This document provides detailed protocols for assessing the effect of this compound inhibitors on cell viability, a crucial step in the preclinical evaluation of these compounds.
This compound Signaling Pathway and its Role in Cell Viability
SRPK1 exerts its influence on cell viability primarily through the regulation of alternative splicing of key genes involved in apoptosis and cell cycle progression. A major pathway involves the phosphorylation of the SR protein SRSF1 (previously known as ASF/SF2). Phosphorylated SRSF1 translocates to the nucleus and modulates the splicing of pre-mRNAs of genes such as vascular endothelial growth factor (VEGF), myeloid cell leukemia-1 (MCL-1), and insulin receptor (IR).
Inhibition of SRPK1 disrupts this signaling cascade, leading to altered splicing of these transcripts. For instance, SRPK1 inhibition can shift the splicing of MCL-1 and IR towards their pro-apoptotic isoforms.[2] Furthermore, SRPK1 activity is interconnected with other critical signaling pathways, such as the PI3K/Akt pathway. The Akt-SRPK1-SR axis is a significant pathway that transduces extracellular signals to regulate alternative splicing in the nucleus.[3][2] Inhibition of SRPK1 can lead to the activation of the PARP-caspase-3 pathway, ultimately inducing apoptosis.[4][5]
Caption: this compound signaling pathway in apoptosis regulation.
Data Presentation: Efficacy of this compound Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound inhibitors across a panel of cancer cell lines. This data is essential for selecting appropriate cell models and inhibitor concentrations for experimental studies.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| SRPIN340 | HL-60 | Acute Myeloid Leukemia | 44.7 | [6] |
| Molt-4 | Acute Lymphoblastic Leukemia | 92.2 | [6] | |
| Jurkat | T-cell Leukemia | 82.3 | [6] | |
| K562 | Chronic Myeloid Leukemia | 25.81 | [7][8] | |
| A549 | Lung Adenocarcinoma | 29.76 | [7][8] | |
| HeLa | Cervical Cancer | 34.53 | [7][8] | |
| SPHINX31 | - | (in vitro kinase assay) | 0.0059 | [9][10][11] |
| PC3 | Prostate Cancer | 0.3 (EC50 for SRSF1 phosphorylation) | [12] | |
| C02 (ZINC02154892) | Jurkat | T-cell Leukemia | 9.51 | [7][8] |
| A549 | Lung Adenocarcinoma | 29.76 | [7][8] | |
| K562 | Chronic Myeloid Leukemia | 25.81 | [7][8] | |
| HeLa | Cervical Cancer | 34.53 | [7][8] |
Experimental Protocols
Two common and reliable methods for assessing cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Below are detailed protocols for each.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for a cell viability assay.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound inhibitor in complete culture medium. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (white or black)
-
This compound inhibitor stock solution (in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1). Use opaque-walled plates to prevent crosstalk of the luminescent signal.
-
-
Inhibitor Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Assay Procedure:
-
After the treatment period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells (medium only) from the luminescence of the experimental wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using a suitable software.
-
Conclusion
The provided protocols offer robust and reliable methods for assessing the impact of this compound inhibitors on cell viability. The choice between the MTT and CellTiter-Glo® assay will depend on the available equipment and the specific requirements of the experiment. The MTT assay is a cost-effective colorimetric method, while the CellTiter-Glo® assay offers higher sensitivity and a simpler "add-mix-measure" format. Accurate determination of cell viability is a cornerstone of preclinical drug development and is essential for the characterization and advancement of novel this compound inhibitors as potential therapeutics.
References
- 1. Serine-Arginine Protein Kinase 1 (SRPK1) as a Prognostic Factor and Potential Therapeutic Target in Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated SRPK1 lessens apoptosis in breast cancer cells through RBM4-regulated splicing events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRPK1/AKT axis promotes oxaliplatin-induced anti-apoptosis via NF-κB activation in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. SRPK Inhibitors Reduce the Phosphorylation and Translocation of SR Protein Splicing Factors, thereby Correcting BIN1, MCL-1 and BCL2 Splicing Errors and Enabling Apoptosis of Cholangiocarcinoma Cells [imrpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Srpkin-1 In Vivo Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Srpkin-1 is a potent, covalent, and irreversible inhibitor of Serine/Arginine Protein Kinase 1 and 2 (SRPK1/2).[1][2] These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine (SR)-rich splicing factors.[2] A key substrate of SRPK1 is the splicing factor SRSF1. Phosphorylation of SRSF1 by SRPK1 is a critical step in determining the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A) pre-mRNA.
Specifically, active SRPK1 promotes the production of the pro-angiogenic VEGF-A165a isoform. Inhibition of SRPK1 by this compound prevents SRSF1 phosphorylation, leading to a shift in splicing that favors the anti-angiogenic VEGF-A165b isoform.[2] This mechanism makes this compound a valuable tool for studying the pathological roles of angiogenesis and a potential therapeutic agent for diseases characterized by excessive blood vessel growth, such as neovascular age-related macular degeneration (AMD) and certain cancers.
This document provides detailed application notes and protocols for the in vivo administration of this compound, focusing on the well-established murine model of laser-induced choroidal neovascularization (CNV) and providing guidance for systemic administration in other models based on available data for related compounds.
Data Presentation
In Vitro and In Vivo Activity of this compound
| Parameter | Target/Model | Value/Concentration | Notes | Reference(s) |
| IC₅₀ | SRPK1 | 35.6 nM | In vitro kinase assay | [1] |
| IC₅₀ | SRPK2 | 98 nM | In vitro kinase assay | [1] |
| Cellular Activity | HeLa Cells | >50-fold more potent than SRPIN340 | Reduced SR protein phosphorylation and shifted VEGF-A splicing. Complete switch to VEGF-A165b at 100 nM. | [3] |
| In Vivo Model | Laser-Induced Choroidal Neovascularization (CNV) | Mouse (C57BL/6J) | Standard model for wet AMD. | [4] |
| Administration Route | Intravitreal Injection | 1 µL volume | Local administration directly into the vitreous humor. | [1][4] |
| Dosage | 50 nM and 300 nM (final estimated intraocular conc.) | Dose-dependent suppression of neovascularization was observed. | [1] | |
| Treatment Schedule | Single injection immediately after laser photocoagulation | Efficacy assessed at 7-14 days post-injection. | [4] |
Systemic Administration Data (from related SRPK1 Inhibitor SPHINX31)
| Parameter | Target/Model | Value/Concentration | Notes | Reference(s) |
| In Vivo Model | Hind Limb Ischemia | Mouse (Sfrp5-/-) | Model for Peripheral Vascular Disease. | [5] |
| Administration Route | Intraperitoneal (IP) Injection | 0.8 mg/kg | Systemic administration. | [5] |
| Treatment Schedule | Bi-weekly | Administered after surgery and continued for the duration of the study (28 days). | [5] | |
| Pharmacokinetics | Mouse Liver Microsomes | Medium clearance (T₁/₂ = 95.79 min) | In vitro metabolic stability data. | [6] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Srpkin-1 Tube Formation Assay in HUVECs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF). The alternative splicing of VEGF-A pre-mRNA produces different isoforms with opposing effects on angiogenesis. The pro-angiogenic isoform is VEGF-A165a, while VEGF-A165b is anti-angiogenic.
Serine/arginine-rich protein kinase 1 (Srpkin-1 or SRPK1) is a key enzyme that influences this splicing event.[1] SRPK1 phosphorylates serine/arginine-rich (SR) splicing factors, such as SRSF1, promoting their nuclear translocation.[2] In the nucleus, phosphorylated SRSF1 favors the selection of the proximal splice site in the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF-A165a isoform.
Inhibition of SRPK1 is therefore a promising therapeutic strategy to shift the balance towards the anti-angiogenic VEGF-A165b isoform, thereby impeding pathological angiogenesis. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures.
This document provides detailed application notes and protocols for conducting a HUVEC tube formation assay to evaluate the anti-angiogenic effects of SRPK1 inhibition, with a focus on the use of specific inhibitors like this compound and its analogs.
This compound Signaling Pathway in Angiogenesis
The inhibition of SRPK1 disrupts a critical signaling cascade that promotes angiogenesis. By preventing the phosphorylation of SRSF1, SRPK1 inhibitors cause a shift in the alternative splicing of VEGF-A, leading to an increase in the production of the anti-angiogenic VEGF-A165b isoform. This, in turn, reduces the stimulation of endothelial cells and inhibits the formation of new blood vessels.
Experimental Workflow for HUVEC Tube Formation Assay
The following diagram outlines the key steps involved in performing a HUVEC tube formation assay to assess the anti-angiogenic potential of SRPK1 inhibitors. This workflow typically involves treating a "producer" cell line (e.g., cancer cells) with the inhibitor, collecting the conditioned medium, and then applying this medium to HUVECs plated on a basement membrane matrix.
Quantitative Data Presentation
The inhibition of SRPK1 has been shown to reduce the ability of HUVECs to form capillary-like networks in a dose-dependent manner. The following table summarizes quantitative data from a study using a peptide-based SRPK1 inhibitor, DBS1, on HUVEC tube formation. The assay utilized conditioned media from A375 melanoma cells treated with varying concentrations of the inhibitor.
| Treatment Group | Concentration (µM) | Relative Number of Tube Knots/Branch Points (Mean ± SD) | Percentage Inhibition (%) |
| Control (Vehicle) | 0 | 100 ± 5.0 | 0 |
| DBS1 | 12.5 | 75 ± 4.5 | 25 |
| DBS1 | 25 | 55 ± 6.0 | 45 |
| DBS1 | 50 | 30 ± 5.5 | 70 |
Data adapted from Li, Q., et al. (2021). Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis. iScience, 24(5), 102423. The data represents the relative tube formation ability quantified by comparing the number of tube knots in each sample with the no-treatment control.[3]
Detailed Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, P2-P5)
-
Endothelial Cell Growth Medium (EGM-2)
-
Producer cell line (e.g., A375 melanoma cells, HeLa cells)
-
Appropriate culture medium for the producer cell line (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
SRPK1 inhibitor (e.g., this compound, SPHINX31, or DBS1)
-
Vehicle control (e.g., DMSO)
-
Basement membrane matrix (e.g., Matrigel®, Geltrex™)
-
96-well cell culture plates
-
Calcein AM fluorescent dye
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope with fluorescence capabilities
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Protocol 1: Preparation of Conditioned Medium
-
Cell Culture: Culture the producer cell line (e.g., A375) in their recommended growth medium until they reach 70-80% confluency.
-
Treatment: Replace the growth medium with a low-serum medium (e.g., 1% FBS) containing the SRPK1 inhibitor at various concentrations (e.g., 10 µM, 25 µM, 50 µM) or the vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Collection: After incubation, collect the conditioned medium (CM) from each treatment group.
-
Centrifugation: Centrifuge the collected CM at 1,500 rpm for 5 minutes to remove any cells and debris.
-
Storage: The supernatant is the conditioned medium. It can be used immediately or stored at -80°C for later use.
Protocol 2: HUVEC Tube Formation Assay
-
Thawing Basement Membrane Matrix: Thaw the basement membrane matrix (e.g., Matrigel®) overnight on ice at 4°C. It is crucial to keep the matrix and all related materials (pipette tips, plates) cold to prevent premature polymerization.
-
Coating the Plate: Pre-chill a 96-well plate at -20°C for at least 30 minutes. On ice, add 50 µL of the thawed basement membrane matrix to each well of the pre-chilled plate. Ensure the entire surface of the well is covered.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize and form a gel.
-
HUVEC Preparation: While the matrix is polymerizing, harvest HUVECs that are at 70-90% confluency. Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with EGM-2 medium.
-
Cell Counting and Resuspension: Centrifuge the HUVEC suspension at 1,000 rpm for 5 minutes. Resuspend the cell pellet in the previously prepared conditioned medium (from Protocol 1) to a final concentration of 1 x 10⁵ to 2 x 10⁵ cells/mL. A typical seeding density is 10,000 - 20,000 cells per well of a 96-well plate.
-
Seeding HUVECs: Carefully add 100 µL of the HUVEC suspension in conditioned medium onto the polymerized basement membrane matrix in each well.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 4 to 18 hours. The optimal incubation time may vary depending on the HUVEC batch and should be determined empirically. Tube formation is typically observed within 4-6 hours.
-
Visualization and Imaging:
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Prepare a Calcein AM solution (e.g., 2 µg/mL in PBS).
-
Add 100 µL of the Calcein AM solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
Capture images of the tube-like structures using an inverted fluorescence microscope.
-
Protocol 3: Data Analysis and Quantification
-
Image Acquisition: Acquire images from at least three different fields of view for each well to ensure representative data.
-
Image Analysis: Use image analysis software, such as ImageJ with the Angiogenesis Analyzer plugin, to quantify various parameters of tube formation.
-
Parameters for Quantification:
-
Total Tube Length: The total length of all the tube-like structures in the network.
-
Number of Junctions/Nodes: The number of points where three or more tubes intersect.
-
Number of Meshes/Loops: The number of enclosed areas formed by the tubes.
-
Branching Points: The points from which tubes branch out.
-
-
Data Normalization: Normalize the data from the inhibitor-treated groups to the vehicle control group, which is set to 100%.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment groups and the control. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The HUVEC tube formation assay is a robust and reproducible method for assessing the anti-angiogenic potential of SRPK1 inhibitors. By modulating the alternative splicing of VEGF-A, compounds like this compound can effectively reduce the formation of capillary-like structures in vitro. These protocols and application notes provide a comprehensive guide for researchers in academia and industry to investigate novel anti-angiogenic therapies targeting the SRPK1 signaling pathway.
References
- 1. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRPK Inhibitors Reduce the Phosphorylation and Translocation of SR Protein Splicing Factors, thereby Correcting BIN1, MCL-1 and BCL2 Splicing Errors and Enabling Apoptosis of Cholangiocarcinoma Cells [imrpress.com]
- 3. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Srpkin-1 Choroidal Neovascularization Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Srpkin-1 (SRPK1) choroidal neovascularization (CNV) mouse model, a critical tool in the study and development of therapeutics for exudative age-related macular degeneration (wet AMD). Detailed protocols for key experiments are provided to facilitate the application of this model in your research.
Introduction to the this compound CNV Mouse Model
Choroidal neovascularization is the hallmark of wet AMD, characterized by the abnormal growth of new blood vessels from the choroid into the subretinal space. Serine/arginine-protein kinase 1 (SRPK1) has emerged as a key regulator of this process. SRPK1 phosphorylates serine/arginine-rich splicing factor 1 (SRSF1), which in turn modulates the alternative splicing of vascular endothelial growth factor (VEGF-A) pre-mRNA.[1][2][3][4] Specifically, activated SRPK1 promotes the production of pro-angiogenic VEGF-A isoforms (e.g., VEGF-A165a).[2][5] Inhibition of SRPK1 shifts the splicing machinery towards the production of anti-angiogenic isoforms (e.g., VEGF-A165b), thereby reducing pathological neovascularization.[2][5]
The laser-induced CNV mouse model is a widely accepted experimental paradigm that mimics the neovascularization process seen in human wet AMD.[6][7][8] This model, in conjunction with the targeted inhibition of SRPK1, provides a robust platform for investigating the molecular mechanisms of CNV and for the preclinical evaluation of novel therapeutic agents.[3][9]
Applications
The this compound CNV mouse model is primarily utilized for:
-
Investigating the role of SRPK1 in ocular angiogenesis: Elucidating the downstream signaling pathways and molecular players involved in SRPK1-mediated neovascularization.
-
Preclinical testing of SRPK1 inhibitors: Evaluating the efficacy and safety of small molecule inhibitors targeting SRPK1 for the treatment of wet AMD.[3][9]
-
Studying the regulation of VEGF-A alternative splicing: Understanding the mechanisms that control the balance between pro- and anti-angiogenic VEGF-A isoforms in the eye.[4]
-
Developing novel therapeutic strategies for wet AMD: Exploring the potential of modulating splicing as a therapeutic approach for neovascular retinal diseases.[10]
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing SRPK1 inhibitors in the laser-induced CNV mouse model.
Table 1: In Vitro Inhibitory Activity of SRPK1 Inhibitors
| Inhibitor | Target(s) | IC50 (µM) | Reference(s) |
| SRPIN340 | SRPK1/SRPK2 | 0.96 (SRPK1), 7.4 (SRPK2) | [1] |
| SPHINX | SRPK1 | 0.58 | [1][11] |
| This compound | SRPK1/SRPK2 | 0.0356 (SRPK1), 0.098 (SRPK2) | [12] |
| SPHINX31 | SRPK1 | - | [13] |
| SRPIN803 | SRPK1/CK2 | - | [14][15] |
Table 2: In Vivo Efficacy of SRPK1 Inhibitors on Choroidal Neovascularization in Mice
| Inhibitor | Administration Route | Dose | Effect on CNV | Reference(s) |
| SRPIN340 | Intravitreal | 0.2 - 10 ng | Dose-dependent suppression (EC50 = 0.32 ng/µL) | [5] |
| SRPIN340 | Topical (eye drops) | 10 µg/mL | Significant inhibition | [1] |
| SPHINX | Topical (eye drops) | 10 µg/mL | Significant inhibition | [1] |
| This compound | Intravitreal | 50 nM, 300 nM | Dose-dependent suppression | [12] |
| SRPIN803 | Topical (ointment) | - | Significant inhibition | [14][15] |
EC50 for topical administration of SRPK inhibitors was determined to be 9 µM.[1][10]
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol describes the standard procedure for inducing CNV in mice using a laser photocoagulator.
Materials:
-
C57BL/6J mice (female, 6-8 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Tropicamide (1%) and Phenylephrine (2.5%) eye drops
-
Laser photocoagulator (e.g., Argon laser) with a slit lamp delivery system
-
Cover slip
Procedure:
-
Anesthetize the mouse according to standard laboratory procedures.
-
Dilate the pupils by instilling one drop of 1% tropicamide and 2.5% phenylephrine.
-
Place the mouse on the stereotactic stage of the slit lamp.
-
Apply a small drop of sterile methylcellulose on a glass coverslip and place it on the cornea to act as a contact lens and maintain corneal hydration.
-
Deliver four laser spots to each eye around the optic nerve using the following parameters: 532 nm wavelength, 50 µm spot size, 0.1 second duration, and 200 mW power. The formation of a small bubble at the laser site indicates the successful rupture of Bruch's membrane.
-
Administer a topical antibiotic to the eye to prevent infection.
-
Monitor the animals for recovery from anesthesia.
Administration of SRPK1 Inhibitors
SRPK1 inhibitors can be administered via various routes, including intravitreal injection and topical application.
a) Intravitreal Injection:
-
Immediately after laser photocoagulation, a 33-gauge needle is used to create a puncture in the sclera, approximately 1 mm behind the limbus.
-
A 32-gauge Hamilton syringe is then used to inject 1 µL of the SRPK1 inhibitor solution into the vitreous cavity.
-
The contralateral eye can be injected with a vehicle control (e.g., PBS or DMSO).
b) Topical Administration (Eye Drops):
-
Starting on the day of laser induction, administer one 10 µL drop of the SRPK1 inhibitor solution onto the cornea of the treated eye.
-
Repeat the administration twice daily for the duration of the experiment (typically 7-14 days).
-
The contralateral eye receives vehicle control eye drops.
Quantification of CNV
The extent of CNV can be quantified using choroidal flat mounts stained with isolectin B4.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (1% BSA, 0.5% Triton X-100 in PBS)
-
Isolectin B4 (IB4) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Euthanize the mice at the desired time point (e.g., 7 or 14 days after laser induction).
-
Enucleate the eyes and fix them in 4% PFA for 1 hour at room temperature.[16]
-
Dissect the anterior segment (cornea, iris, and lens) from the posterior eyecup.
-
Carefully remove the retina from the RPE-choroid-sclera complex.
-
Make four radial incisions in the RPE-choroid-sclera complex to allow for flat mounting.[17]
-
Permeabilize and block the tissue by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate the flat mounts with fluorescently labeled isolectin B4 (e.g., 1:100 dilution in blocking buffer) overnight at 4°C.[16]
-
Wash the flat mounts extensively with PBS.
-
Mount the choroidal flat mounts on a glass slide with the RPE side up using a mounting medium.
-
Image the flat mounts using a fluorescence microscope.
-
The area of the fluorescent CNV lesion is then measured using image analysis software (e.g., ImageJ).
Measurement of VEGF-A Isoforms
The relative levels of pro- and anti-angiogenic VEGF-A isoforms can be determined using ELISA.
Materials:
-
RPE-choroid-sclera tissue lysates
-
VEGF-A ELISA kit specific for different isoforms (or a pan-VEGF-A kit)
-
Microplate reader
Procedure:
-
Dissect the RPE-choroid-sclera complex as described for choroidal flat mounts.
-
Homogenize the tissue in lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
Perform the VEGF-A ELISA according to the manufacturer's instructions.[18][19][20][21]
-
Normalize the VEGF-A concentration to the total protein concentration for each sample.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: SRPK1 signaling pathway in choroidal neovascularization.
Caption: Experimental workflow for evaluating SRPK1 inhibitors.
References
- 1. Topical Antiangiogenic SRPK1 Inhibitors Reduce Choroidal Neovascularization in Rodent Models of Exudative AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. SRPK1 inhibition in vivo: modulation of VEGF splicing and potential treatment for multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mouse Model for Laser-induced Choroidal Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific inhibition of serine/arginine-rich protein kinase attenuates choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical antiangiogenic SRPK1 inhibitors reduce choroidal neovascularization in rodent models of exudative AMD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Choroid flat-mount isolectin-B4 staining [bio-protocol.org]
- 17. 2.7. Immunohistochemistry in Choroidal Flat-Mounts [bio-protocol.org]
- 18. krishgen.com [krishgen.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. content.abcam.com [content.abcam.com]
- 21. Mouse VEGF ELISA Development Kit - Leinco Technologies [leinco.com]
Application Notes and Protocols for SRPKIN-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/arginine-rich protein kinase 1 (SRPK1) is a key regulator of mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[1][2] Upregulation of SRPK1 is frequently observed in a multitude of cancers and is associated with poor prognosis, making it a compelling target for therapeutic intervention.[1][2][3][4] SRPK1 has been implicated in various oncogenic processes, including cell proliferation, migration, invasion, angiogenesis, and apoptosis.[2][5] SRPKIN-1 is a potent and covalent inhibitor of both SRPK1 and SRPK2, offering a valuable tool for investigating the roles of these kinases in cancer biology and for preclinical assessment of SRPK1/2 inhibition as a therapeutic strategy.[1][6][7][8] These application notes provide detailed protocols for the use of this compound in cancer cell line-based research.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (nM) |
| SRPK1 | 35.6[6][8] |
| SRPK2 | 98[6][8] |
Cellular Activity of this compound
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| HeLa | SR Protein Phosphorylation | 200 nM | 16 hours | Significant reduction in SR protein phosphorylation[6] |
| Ba/F3 | Cell Viability | 0-10,000 nM | 72 hours | Dose-dependent decrease in cell viability[6] |
| HeLa | VEGF-A Splicing | 200 nM | Not Specified | Potent conversion of pro-angiogenic VEGF-A165a to anti-angiogenic VEGF-A165b[1] |
Signaling Pathways and Experimental Workflows
SRPK1 Signaling Pathway in Cancer
Caption: SRPK1 signaling pathway in cancer.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals are visible. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of SR Protein Phosphorylation
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-SR (mAb104)
-
Primary antibody for loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 200 nM, 500 nM) for a specified time (e.g., 16-24 hours).[6] Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
In Vitro Kinase Assay
This protocol is based on the Z'-LYTE™ Kinase Assay.
Materials:
-
Recombinant human SRPK1 protein
-
This compound
-
Z'-LYTE™ Kinase Assay Kit (containing appropriate peptide substrate and reagents)
-
ATP
-
Assay plates (e.g., 384-well)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 384-well plate, add the following components in order: a. This compound or vehicle control. b. Recombinant SRPK1 protein (final concentration will depend on the enzyme's activity). c. A mixture of the peptide substrate and ATP (final concentrations to be optimized, but a starting point is ~2 µM for the peptide and ~10-100 µM for ATP).
-
Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the development reagent from the kit.
-
Incubate for the recommended development time.
-
Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths.
-
Calculate the percentage of phosphorylation inhibition and determine the IC50 value of this compound.
Analysis of VEGF-A Alternative Splicing by RT-PCR
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers for VEGF-A isoforms (to distinguish between pro-angiogenic VEGF-A165a and anti-angiogenic VEGF-A165b)
-
Taq DNA polymerase and PCR buffer
-
Agarose gel and electrophoresis equipment
-
Gel documentation system
Protocol:
-
Treat cells with this compound as described for the western blot protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform PCR using primers that flank the alternative splice site in VEGF-A exon 8. An example of primer sequences could be:
-
Forward primer (in exon 7): 5'-GCAGATTATGCGGATCAAACC-3'
-
Reverse primer (in exon 8b, specific for VEGF-A165b): 5'-TCACCGCCTCGGCTTGTCAC-3'
-
A different reverse primer would be needed to amplify both isoforms for ratio analysis.
-
-
Separate the PCR products on an agarose gel. The different isoforms will appear as bands of different sizes.
-
Visualize and quantify the band intensities using a gel documentation system to determine the relative abundance of each VEGF-A isoform.
References
- 1. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered VEGF Splicing Isoform Balance in Tumor Endothelium Involves Activation of Splicing Factors Srpk1 and Srsf1 by the Wilms’ Tumor Suppressor Wt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Vascular Endothelial Growth Factor (VEGF) Splicing from Pro-angiogenic to Anti-angiogenic Isoforms: A NOVEL THERAPEUTIC STRATEGY FOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Serine/threonin kinase | TargetMol [targetmol.com]
Application Notes and Protocols for Srpkin-1 in Retinal Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pathological retinal angiogenesis is a hallmark of several debilitating ocular diseases, including wet age-related macular degeneration (AMD) and diabetic retinopathy. A key driver of this process is the vascular endothelial growth factor A (VEGF-A). Alternative splicing of VEGF-A pre-mRNA results in the production of various isoforms, with VEGF-A165a being a potent pro-angiogenic factor and VEGF-A165b exhibiting anti-angiogenic properties. The serine/arginine-rich protein kinase 1 (SRPK1) plays a crucial role in regulating this splicing event. SRPK1 phosphorylates serine/arginine-rich splicing factor 1 (SRSF1), promoting the selection of the proximal splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF-A165a isoform.
Srpkin-1 (this compound) is a potent and irreversible covalent inhibitor of SRPK1 and SRPK2.[1][2] By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, leading to a shift in VEGF-A splicing towards the distal splice site and favoring the production of the anti-angiogenic VEGF-A165b isoform.[2] This mechanism makes this compound a promising therapeutic agent for diseases characterized by excessive retinal neovascularization. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of retinal angiogenesis.
Data Presentation
Table 1: In Vitro Efficacy of SRPK Inhibitors
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | HeLa | VEGF-A Splicing | 100 nM | Complete switch from VEGF-A165a to VEGF-A165b mRNA | [2] |
| This compound | HeLa | VEGF-A165b Protein | 200 nM | Significant elevation of VEGF-A165b protein levels | [2] |
| SRPIN340 | HeLa | VEGF-A Splicing | 10 µM | Little effect on VEGF-A isoform switch | [2] |
| SPHINX31 | RPE | SRSF1 Nuclear Localization | 3 µM | Reduced nuclear to cytoplasmic ratio of SRSF1 in high glucose | [3] |
Table 2: In Vivo Efficacy of SRPK Inhibitors in Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
| Inhibitor | Administration | Dosage | Treatment Schedule | Reduction in CNV Area | Reference |
| This compound | Intravitreal | Dose-dependent | Not specified | Significant suppression | [2][4] |
| SRPIN340 | Intravitreal | 10 ng (5 ng/µL, 2 µL) | Day 0 and Day 7 post-laser | Significant reduction | [5] |
| SPHINX | Intravitreal | 10 ng (5 ng/µL, 2 µL) | Day 0 and Day 7 post-laser | Significant reduction | [5] |
| SRPIN340 | Topical (eye drops) | 10 µg/mL (10 µL) | Twice daily for 14 days | Significant inhibition | [5] |
| SPHINX | Topical (eye drops) | 10 µg/mL (10 µL) | Twice daily for 14 days | Significant inhibition | [5] |
Signaling Pathway
Caption: this compound signaling pathway in retinal angiogenesis.
Experimental Workflow
Caption: Experimental workflow for this compound studies.
Experimental Protocols
In Vivo Model: Laser-Induced Choroidal Neovascularization (CNV) in Mice
This model mimics the neovascularization characteristic of wet AMD.
Materials:
-
C57BL/6J mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Pupil dilator (e.g., 1% tropicamide)
-
Argon or diode laser photocoagulator
-
Slit lamp delivery system with a coverslip as a contact lens
-
This compound solution in a sterile vehicle (e.g., PBS or DMSO)
-
33-gauge or smaller needles for intravitreal injection
-
Fluorescein sodium for angiography
-
Isolectin B4 for staining choroidal flat mounts
Procedure:
-
Anesthetize the mouse and dilate the pupil of the eye to be treated.
-
Apply a topical anesthetic to the cornea.
-
Position the mouse at the slit lamp and use a coverslip with coupling gel as a contact lens.
-
Deliver 3-4 laser burns (e.g., 532 nm, 200 mW, 100 ms duration, 75 µm spot size) around the optic nerve, avoiding major retinal vessels. A small bubble formation indicates the rupture of Bruch's membrane.[6][7]
-
This compound Administration (Intravitreal Injection): Immediately after laser treatment (Day 0) and again on Day 7, perform an intravitreal injection.[5]
-
Monitoring and Quantification:
-
Perform fluorescein angiography on days 7 and 14 to visualize leakage from the CNV lesions.[6]
-
On day 14, euthanize the mice and enucleate the eyes.
-
Dissect the choroid and prepare flat mounts.
-
Stain with a fluorescently labeled endothelial cell marker, such as isolectin B4.
-
Image the flat mounts using a confocal microscope and quantify the area of neovascularization using image analysis software (e.g., ImageJ).[5][9]
-
In Vitro Assay: Western Blot for Phospho-SRSF1
This assay determines the effect of this compound on the phosphorylation of its direct target, SRSF1.
Materials:
-
Human retinal pigment epithelial cells (ARPE-19) or human retinal microvascular endothelial cells (HRMEC)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate ARPE-19 or HRMEC cells and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SRSF1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-SRSF1 and a loading control antibody to normalize the results.
In Vitro Assay: RT-PCR for VEGF-A Isoforms
This protocol quantifies the relative mRNA levels of the pro-angiogenic VEGF-A165a and anti-angiogenic VEGF-A165b isoforms.
Materials:
-
Treated cells from the Western blot protocol
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
PCR primers specific for VEGF-A165a and VEGF-A165b
-
qPCR master mix with SYBR Green or TaqMan probes
-
Real-time PCR system
Procedure:
-
Extract total RNA from the this compound treated and control cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using primers that specifically amplify either the VEGF-A165a or VEGF-A165b isoform.
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative expression of each isoform.
In Vitro Assay: Scratch Wound Healing Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capacity of retinal endothelial cells.
Materials:
-
Human retinal microvascular endothelial cells (HRMEC)[13][14]
-
Endothelial cell growth medium
-
This compound
-
Culture plates (e.g., 24-well plates)
-
Pipette tip (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Plate HRMECs in a 24-well plate and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.[15][16]
-
Wash the cells gently with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 24-48 hours.
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure over time to quantify cell migration.
Conclusion
This compound is a valuable tool for studying the role of VEGF-A splicing in retinal angiogenesis. The protocols outlined in these application notes provide a framework for investigating the efficacy of this compound in both in vivo and in vitro models. By modulating the balance of VEGF-A isoforms, this compound holds significant potential as a therapeutic strategy for neovascular retinal diseases.
References
- 1. SRSF1 Antibody [ABIN461956] - for Human, Mouse, Rat WB, IHC, IF [antibodies-online.com]
- 2. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-a-covalent-srpk1-2-inhibitor-that-potently-converts-vegf-from-pro-angiogenic-to-anti-angiogenic-isoform - Ask this paper | Bohrium [bohrium.com]
- 5. Topical Antiangiogenic SRPK1 Inhibitors Reduce Choroidal Neovascularization in Rodent Models of Exudative AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A Simple Optical Coherence Tomography Quantification Method for Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRSF1 Monoclonal Antibody (96) (32-4500) [thermofisher.com]
- 11. SRSF1 Polyclonal Antibody (PA5-80069) [thermofisher.com]
- 12. mybiosource.com [mybiosource.com]
- 13. angioproteomie.com [angioproteomie.com]
- 14. cell-systems.com [cell-systems.com]
- 15. researchgate.net [researchgate.net]
- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the VEGF Isoform Switch After SRPK1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor-A (VEGF-A) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. The pre-mRNA of VEGF-A undergoes alternative splicing to generate two families of isoforms with opposing biological activities: the pro-angiogenic VEGFxxxa isoforms (e.g., VEGF165a) and the anti-angiogenic VEGFxxxb isoforms (e.g., VEGF165b).[1][2] The balance between these isoforms is crucial for regulating blood vessel growth in both physiological and pathological conditions, including cancer and eye diseases.[2][3][4]
Serine/arginine-rich protein kinase 1 (SRPK1) has emerged as a key regulator of this splicing event.[1][5] SRPK1 phosphorylates the splicing factor SRSF1 (Serine/Arginine-rich Splicing Factor 1), promoting the selection of the proximal splice site in exon 8 of the VEGF-A pre-mRNA. This leads to the production of pro-angiogenic isoforms.[1][5][6] Consequently, inhibition of SRPK1 presents a promising therapeutic strategy to shift the balance towards the anti-angiogenic VEGFxxxb isoforms, thereby inhibiting pathological angiogenesis.[7][8][9][10]
These application notes provide detailed protocols for researchers to measure the switch in VEGF-A isoform expression following treatment with an SRPK1 inhibitor. The described methods include cell culture and inhibitor treatment, RNA analysis via reverse transcription-quantitative polymerase chain reaction (RT-qPCR), and protein analysis through Western blotting.
Data Presentation
Table 1: Expected Changes in VEGF Isoform Expression Following SRPK1 Inhibition
| Analyte | Expected Change After SRPK1 Inhibitor Treatment | Method of Detection |
| Pro-angiogenic VEGF-A (e.g., VEGF165a) mRNA | Decrease | RT-qPCR |
| Anti-angiogenic VEGF-A (e.g., VEGF165b) mRNA | Increase or No Change (Ratio increases) | RT-qPCR |
| Ratio of VEGF-Axxxb / VEGF-Axxxa mRNA | Increase | RT-qPCR |
| Total VEGF-A Protein | Variable | Western Blot, ELISA |
| Pro-angiogenic VEGF-A (e.g., VEGF165a) Protein | Decrease | Western Blot, ELISA |
| Anti-angiogenic VEGF-A (e.g., VEGF165b) Protein | Increase | Western Blot, ELISA |
| Ratio of VEGF-Axxxb / Total VEGF-A Protein | Increase | Western Blot, ELISA |
| Phosphorylated SRSF1 (pSRSF1) | Decrease | Western Blot |
Table 2: Example SRPK1 Inhibitors and Working Concentrations
| Inhibitor | Commonly Used Cell Lines | Typical Working Concentration | Reference |
| SPHINX31 | Cholangiocarcinoma (CCA) cells, Retinal Pigment Epithelial (RPE) cells | 0.3 - 10 µM | [8][10][11] |
| SRPIN340 | Retinal Pigment Epithelial (RPE) cells, Prostate Cancer (PC-3) cells | 1 - 10 µM | [9][12] |
| MVRL09 | Retinal Pigment Epithelial (RPE) cells | 5 - 10 µM | [12][13] |
| DBS1 | - | - | [6] |
Signaling Pathway and Experimental Workflow
Caption: SRPK1-mediated VEGF isoform switching pathway.
Caption: Workflow for measuring VEGF isoform switch.
Experimental Protocols
Cell Culture and SRPK1 Inhibitor Treatment
Materials:
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), ARPE-19, PC-3)
-
Complete cell culture medium
-
SRPK1 inhibitor (e.g., SPHINX31, SRPIN340)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of the SRPK1 inhibitor in a suitable solvent (typically DMSO).
-
Dilute the SRPK1 inhibitor to the desired final concentrations in complete cell culture medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
-
Prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the cells and replace it with the medium containing the SRPK1 inhibitor or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours). The optimal time should be determined empirically.
RNA Isolation and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
Materials:
-
TRIzol reagent or other RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for VEGF isoforms and a housekeeping gene (see Table 3)
Protocol:
A. RNA Isolation:
-
Lyse the cells directly in the culture dish using TRIzol reagent (or follow the manufacturer's protocol for your chosen kit).
-
Proceed with chloroform extraction and isopropanol precipitation to isolate the RNA.
-
Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
B. Reverse Transcription:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.
C. qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a real-time PCR system. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 2 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 58-60°C for 30 seconds.
-
Extension: 72°C for 15 seconds.
-
-
-
Analyze the data using the ΔΔCt method to determine the relative expression of each VEGF isoform, normalized to a housekeeping gene.
Table 3: Example Human Primer Sequences for RT-qPCR
| Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Total VEGF-A | AGGGCAGAATCATCACGAAGT | AGGGTCTCGATTGGATGGCA |
| VEGF-A165a | TTTGTTGTGTTGGGTGAGTGT | TCTTTCTTTGGTCTGCATTCAC |
| VEGF-A165b | GCAGATTATGCGGATCAAACC | GCTTTCTCCGCTCTGAGCAA |
| Beta-2-microglobulin (B2M) | AATCCAAATGCGGCATCT | GACTTTGTCACAGCCCAAGATA |
Note: Primer sequences should be validated for specificity and efficiency before use.
Protein Lysate Preparation and Western Blotting
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
A. Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
B. Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Table 4: Example Primary Antibodies for Western Blotting
| Target | Host | Supplier (Example) |
| Total VEGF-A | Rabbit or Mouse | Multiple |
| VEGF-A165b | Mouse | R&D Systems |
| Phospho-SRSF1/SRSF2 | Rabbit | Multiple |
| β-actin | Mouse | Multiple |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of SRPK1 inhibitors on VEGF-A isoform expression. By quantifying the shift from pro-angiogenic to anti-angiogenic isoforms at both the mRNA and protein levels, researchers can effectively assess the therapeutic potential of novel SRPK1-targeting compounds in various disease models. Careful optimization of experimental conditions, particularly inhibitor concentrations and treatment times, is crucial for obtaining robust and reproducible results.
References
- 1. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]
- 2. New Insights into VEGF-A Alternative Splicing: Key Regulatory Switching in the Pathological Process - AJMB: Volume 6, Issue 4, Year 2014 - AJMB [ajmb.org]
- 3. Therapeutic potential of manipulating VEGF splice isoforms in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Kinase Assay for Srpk1 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/arginine protein kinase 1 (Srpk1) is a key regulator of pre-mRNA splicing, a critical process in gene expression.[1][2] It specifically phosphorylates serine/arginine-rich (SR) domain-containing proteins, which are essential splicing factors.[1] The phosphorylation of SR proteins by Srpk1 controls their subcellular localization and activity, thereby influencing which mRNA isoforms are produced.[3] Dysregulation of Srpk1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[4][5][6][7] For instance, increased expression of Srpk1 is observed in a range of cancers, such as prostate, breast, lung, and colon cancer.[1][5] This has led to the development of small molecule inhibitors aimed at modulating its activity for therapeutic purposes.[8][9]
These application notes provide a detailed protocol for an in vitro kinase assay to determine the potency of Srpk1 inhibitors.
Srpk1 Signaling Pathway
Srpk1 plays a crucial role in several signaling pathways that regulate cellular processes like cell proliferation, angiogenesis, and apoptosis.[4][5] One of the central functions of Srpk1 is the phosphorylation of SR proteins, such as SRSF1 (Serine/Arginine-rich Splicing Factor 1), which is essential for their nuclear import and participation in pre-mRNA splicing.[4][5] The activity of Srpk1 itself is regulated by upstream kinases like Akt.[10] The epidermal growth factor (EGF) signaling pathway can activate Akt, which in turn phosphorylates and activates Srpk1, leading to the nuclear translocation of Srpk1 and subsequent phosphorylation of SR proteins.[10] Furthermore, Srpk1 has been shown to interact with other signaling pathways, including the Wnt/β-catenin pathway, and to regulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), which results in either pro-angiogenic or anti-angiogenic isoforms.[1][5][11]
Caption: Srpk1 Signaling Pathway Diagram.
Potency of Srpk1 Inhibitors
The potency of various small molecule inhibitors of Srpk1 has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for an inhibitor (Ki) are common metrics used to quantify inhibitor potency.
| Inhibitor | Potency (IC50) | Potency (Ki) | Notes |
| Srpk1-IN-1 | 0.3 nM | Potent inhibitor of SRPK1.[12] | |
| SPHINX | 0.58 µM (880 nM) | Selective SRPK1 inhibitor. | |
| SPHINX31 | 5.9 nM | Potent and selective SRPK1 inhibitor.[12] | |
| SRPIN340 | 0.89 µM | ATP-competitive SRPK inhibitor.[12] | |
| SRPKIN-1 | 35.6 nM (for SRPK1), 98 nM (for SRPK2) | Covalent and irreversible SRPK1/2 inhibitor.[12] | |
| Antiangiogenic agent 5 | 1.3 nM | ||
| CLK1/2-IN-3 | 130 nM (for SRPK1) | Potent and selective CLK1 and CLK2 inhibitor with activity against SRPK1.[12] | |
| ZINC02154892 (C02) | Identified as a potent inhibitor through in-silico screening.[13] |
Experimental Protocol: In Vitro Kinase Assay for Srpk1
This protocol describes a radiometric filter-binding assay to measure the kinase activity of Srpk1 and determine the potency of inhibitors. The assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate protein.
Materials and Reagents:
-
Recombinant human Srpk1 enzyme
-
Srpk1 substrate: A peptide or protein containing an SR domain (e.g., GST-tagged SRSF1)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂[14]
-
ATP solution (10 mM)
-
Test inhibitors dissolved in DMSO
-
P81 phosphocellulose filter paper
-
0.75% Phosphoric acid
-
Scintillation fluid
-
Microcentrifuge tubes
-
Incubator or water bath at 30°C
-
Liquid scintillation counter
Experimental Workflow:
References
- 1. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRPK1 Gene: Function, Regulation, and Clinical Significance [learn.mapmygenome.in]
- 3. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine-Arginine Protein Kinase 1 (SRPK1) as a Prognostic Factor and Potential Therapeutic Target in Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of SRPK1 and SRPK2 as the Major Cellular Protein Kinases Phosphorylating Hepatitis B Virus Core Protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Srpkin-1 solubility in DMSO and cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for using Srpkin-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and irreversible covalent inhibitor of Serine/Arginine Protein Kinases 1 and 2 (SRPK1/2).[1][2][3][4] It forms a covalent bond with a tyrosine residue in the ATP-binding pocket of the kinase.[4] By inhibiting SRPK1/2, this compound prevents the phosphorylation of serine/arginine-rich (SR) splicing factors.[4][5] This modulation of SR protein phosphorylation can lead to changes in alternative splicing of pre-mRNA. A key downstream effect of this compound is the conversion of vascular endothelial growth factor (VEGF) from a pro-angiogenic isoform (VEGF-A165a) to an anti-angiogenic isoform (VEGF-A165b).[1][3][4][5]
Q2: What is the solubility of this compound in DMSO?
This compound exhibits high solubility in dimethyl sulfoxide (DMSO).[1][2][3]
Data Summary: this compound Solubility in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 110 mg/mL | 232.79 mM | Sonication is recommended to aid dissolution.[1] Use newly opened, anhydrous DMSO as the compound is hygroscopic.[2] |
Q3: Is this compound soluble in aqueous solutions or cell culture media?
This compound is poorly soluble in water.[3] For cell culture experiments, it is standard practice to first prepare a high-concentration stock solution in DMSO and then dilute this stock into the aqueous cell culture medium to the desired final concentration.
Q4: What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be stored at -80°C for up to 1 year.[1]
Troubleshooting Guide
Issue 1: Precipitate forms after diluting the DMSO stock solution into cell culture media.
-
Possible Cause 1: Final DMSO concentration is too low.
-
Solution: While it is crucial to keep the final DMSO concentration in your cell culture media low to avoid solvent-induced toxicity (typically <0.5%), a certain amount is necessary to maintain this compound solubility. Ensure your serial dilutions from the stock solution are planned to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control.
-
-
Possible Cause 2: The concentration of this compound in the media is too high.
-
Solution: Although this compound is used in cell-based assays at concentrations up to 10 µM, its solubility in media at higher concentrations may be limited. If you observe precipitation, try lowering the final concentration of this compound. For most cell-based assays, effective concentrations are reported in the nanomolar to low micromolar range.[1][3][6]
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Some components of serum or media supplements can reduce the solubility of small molecules. Try pre-warming the cell culture media to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing or swirling the media to facilitate rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Issue 2: Inconsistent or no biological effect observed in cell-based assays.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure that the this compound powder and DMSO stock solutions have been stored correctly at the recommended temperatures. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
-
Possible Cause 2: Incorrect final concentration.
-
Solution: Double-check all calculations for the dilution of your stock solution. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations in cellular assays have been reported to be as low as 200 nM.[1][2][6]
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: The response to this compound can be cell-type dependent. Ensure that your chosen cell line expresses the target kinases (SRPK1/2) and that the downstream signaling pathway (e.g., VEGF splicing) is active.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM). c. To aid dissolution, cap the vial tightly and vortex thoroughly. If needed, sonicate the solution for a few minutes.[1] d. Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.
Protocol 2: Preparing this compound Working Solutions for Cell Culture
-
Materials: this compound DMSO stock solution, pre-warmed (37°C) cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is being tested. This helps to maintain a consistent final DMSO concentration across all conditions. c. Add the final volume of the diluted this compound/DMSO solution to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 1 mL of media. d. Immediately mix the solution by gently vortexing or inverting the tube to ensure homogeneity. e. Add the this compound-containing media to your cells. Remember to include a vehicle control with the same final concentration of DMSO.
Visualizations
References
- 1. This compound | Serine/threonin kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
Srpkin-1 Inhibitors: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of Serine/Arginine Protein Kinase 1 (Srpkin-1), with a focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is the first-developed irreversible inhibitor for the SRPK family of kinases.[1][2] It forms a covalent bond with a tyrosine phenol group in the ATP-binding pocket of its target.[1][2] Its primary targets are SRPK1 and the related SRPK2, with IC50 values of 35.6 nM and 98 nM, respectively.[1][3][4] this compound is significantly more potent in a cellular context than first-generation inhibitors like SRPIN340.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound was developed from the FDA-approved ALK inhibitor, Alectinib.[1] While this compound was designed to reduce activity against ALK, it still retains some inhibitory effect, with a reported IC50 of 195 nM.[1] However, in a cellular assay using Ba/F3 cells dependent on EML4-ALK, this compound showed 50-fold less activity compared to Alectinib, indicating that ALK is not a primary target in a cellular context.[1] Kinome-wide profiling has demonstrated its high selectivity for SRPK1/2.[2] It shows little to no effect on the related CLK1 kinase (IC50 > 10 μM).[1]
Q3: How can I confirm that this compound is inhibited in my cell-based experiment?
A3: The most direct method is to measure the phosphorylation status of its known substrates, the serine/arginine (SR)-rich splicing factors.[1][5] This can be achieved by performing a western blot on lysates from inhibitor-treated cells using an antibody, such as mAb104, which specifically recognizes phosphorylated epitopes on various SR proteins.[1] A significant reduction in the signal from this antibody indicates successful target engagement and inhibition by your compound.[1]
Q4: My experiment involves washing out the inhibitor. What should I expect with the covalent inhibitor this compound?
A4: Because this compound is an irreversible, covalent inhibitor, its effects on target proteins are long-lasting.[1] Unlike reversible inhibitors, whose effects are lost after washout, the inhibitory effect of this compound on SR protein phosphorylation persists even after the compound is removed from the culture medium.[1] This is a key experimental control to differentiate a covalent inhibitor's action from that of a reversible one.[1]
Q5: What is the primary downstream functional consequence of this compound inhibition?
A5: A key, well-documented downstream effect of this compound inhibition is the regulation of vascular endothelial growth factor (VEGF) pre-mRNA alternative splicing.[1][2] Inhibition of SRPK1/2 by compounds like this compound potently converts the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform.[1][2][3] This shift can be measured at both the RNA and protein levels.[1]
Troubleshooting Guide
Issue: I'm observing an unexpected phenotype that doesn't align with known this compound functions.
This guide will help you determine if the observed effect is due to off-target activity.
References
- 1. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Serine/threonin kinase | TargetMol [targetmol.com]
- 5. Serine-Arginine Protein Kinase 1 (SRPK1) as a Prognostic Factor and Potential Therapeutic Target in Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Srpkin-1 Stability in Long-Term Experiments: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Srpkin-1 in long-term experiments. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to ensure the successful application of this covalent SRPK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and irreversible inhibitor of Serine/Arginine-Protein Kinase 1 and 2 (SRPK1/2).[1][2][3] Its mechanism involves forming a covalent bond with a tyrosine residue within the ATP-binding pocket of the kinase.[1][4] This irreversible binding leads to sustained inhibition of SRPK1/2 activity. The primary downstream effect is the attenuation of serine/arginine-rich (SR) protein phosphorylation, which in turn modulates pre-mRNA splicing of target genes like Vascular Endothelial Growth Factor (VEGF).[1][4] Specifically, it shifts the splicing of VEGF from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform.[1]
Q2: How stable is this compound in storage?
The stability of this compound is dependent on storage conditions. For long-term stability, it is crucial to follow the recommended storage guidelines.
Table 1: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Recommended Conditions |
| -80°C | Up to 6 months | Stored under nitrogen, protected from moisture.[2] |
| -20°C | Up to 1 month | Stored under nitrogen, protected from moisture.[2] |
| Powder (at -20°C) | Up to 3 years | As supplied by the manufacturer.[3] |
| In solvent (at -80°C) | Up to 1 year | As supplied by the manufacturer.[3] |
Q3: What makes this compound suitable for long-term experiments compared to other SRPK1 inhibitors?
This compound's key advantage is its irreversible, covalent mechanism of action.[1] Unlike reversible inhibitors, whose effects diminish after the compound is washed out, this compound's inhibitory effect persists.[4] In a cellular context, this compound (at 200 nM) was shown to significantly reduce SR protein phosphorylation, and this inhibition was maintained even after washout.[4] In contrast, the effect of a reversible inhibitor was lost after washout.[4] This makes this compound particularly effective for long-term studies where sustained target inhibition is required. It is also over 50-fold more potent than the first-generation inhibitor SRPIN340 in cellular assays.[4]
Q4: What solvents are recommended for preparing this compound for in vitro and in vivo experiments?
For in vitro cell-based assays, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[5] For in vivo animal experiments, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[2][3] A suggested protocol is to prepare a stock solution in DMSO and then dilute it in a vehicle containing PEG300, Tween-80, and saline.[2] For continuous dosing periods longer than two weeks, careful consideration of the formulation is advised.[2]
Troubleshooting Guide
Issue 1: Loss of this compound activity in my cell-based assay over time.
-
Possible Cause 1: Improper Storage. this compound stock solutions may have degraded.
-
Solution: Ensure stock solutions are stored at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month), aliquoted to avoid repeated freeze-thaw cycles, and protected from moisture.[2]
-
-
Possible Cause 2: Instability in Media. The compound may be unstable in your specific cell culture medium over extended incubation periods.
-
Solution: When possible, perform a washout experiment to confirm covalent modification. After initial treatment, wash the cells and add fresh media. A persistent effect on SR protein phosphorylation indicates successful and stable inhibition by this compound.[4] If the effect is still lost, consider refreshing the media with a new dose of this compound at intermediate time points during very long experiments.
-
Issue 2: Inconsistent results in kinase inhibition assays.
-
Possible Cause 1: Reagent Variability. The purity and activity of the SRPK1 enzyme or the substrate may vary between batches.
-
Solution: Use highly purified, quality-controlled reagents. Always run positive (e.g., staurosporine) and negative (DMSO vehicle) controls in parallel for every experiment.
-
-
Possible Cause 2: Incorrect Assay Conditions. The ATP concentration can compete with this compound for binding to the kinase.
-
Solution: Use an ATP concentration that is appropriate for the assay and the specific research question. The Kinase Z-Lyte assay, for example, uses 25 µM ATP.[4] Ensure all assay components are at the correct final concentrations as detailed in the protocol.
-
Issue 3: Low solubility or precipitation of this compound in aqueous buffers.
-
Possible Cause: Poor Aqueous Solubility. this compound is a hydrophobic molecule.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO.[3] For the final assay, ensure the final DMSO concentration is kept low (typically <1%) and consistent across all experimental conditions, including controls, to avoid solvent-induced artifacts. Sonication can be used to aid dissolution in DMSO.[3]
-
Experimental Protocols & Data
Protocol: In Vitro SRPK1 Kinase Assay
This protocol is adapted from established methods to assess the inhibitory activity of this compound against SRPK1.[6]
Materials:
-
Recombinant human GST-SRPK1
-
GST-tagged substrate (e.g., a fragment of a known SR protein like SRSF1 or LBRNt(62-92))[6]
-
This compound dissolved in DMSO
-
Kinase Assay Buffer (e.g., 12 mM HEPES pH 7.5, 10 mM MgCl₂)[6]
-
ATP solution
-
96-well assay plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay or similar)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute into the Kinase Assay Buffer.
-
In a 25 µL total reaction volume, add the following to each well of a 96-well plate:
-
Pre-incubate the enzyme, substrate, and inhibitor for 15-30 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding ATP to a final concentration of 25 µM.[6]
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and detect the remaining ATP (or ADP produced) using a commercial detection kit according to the manufacturer's instructions.
-
Calculate the percent inhibition relative to the DMSO vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 2: Summary of this compound In Vitro Assay Parameters
| Parameter | Value | Notes |
| Target | SRPK1 | Also inhibits SRPK2[4] |
| IC₅₀ (SRPK1) | 35.6 nM | Determined using a Z-Lyte kinase assay.[2][4] |
| IC₅₀ (SRPK2) | 98 nM | Determined using a Z-Lyte kinase assay.[2][4] |
| Cellular Potency | ~200 nM | Concentration shown to significantly reduce SR protein phosphorylation in HeLa cells.[2][4] |
| Assay Type | Z-Lyte, In vitro kinase assays | [4][6] |
| Typical ATP Conc. | 25 µM | [4][6] |
| Incubation Time (Cellular) | 16 hours | For observing effects on SR protein phosphorylation.[2][3] |
Visualized Workflows and Pathways
Caption: this compound covalently inhibits SRPK1, preventing SR protein phosphorylation and shifting VEGF splicing.
References
- 1. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Serine/threonin kinase | TargetMol [targetmol.com]
- 4. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Srpkin-1 treatment duration and concentration
For researchers and drug development professionals utilizing Srpkin-1, this technical support center provides essential guidance on optimizing treatment duration and concentration. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent and irreversible inhibitor of Serine/Arginine-Rich Protein Kinase 1 and 2 (SRPK1/2).[1][2][3] It specifically targets a tyrosine residue in the ATP-binding pocket of these kinases.[4] By inhibiting SRPK1/2, this compound prevents the phosphorylation of serine/arginine (SR)-rich splicing factors.[3][4] This modulation of SR protein phosphorylation leads to a shift in the alternative splicing of vascular endothelial growth factor (VEGF) pre-mRNA, favoring the anti-angiogenic VEGF-A165b isoform over the pro-angiogenic VEGF-A165a isoform.[3][4]
Q2: What are the recommended starting concentrations and treatment durations for in vitro experiments?
A2: The optimal concentration and duration of this compound treatment are cell-type and assay-dependent. However, based on published studies, a good starting point for many cell lines is a concentration range of 100-200 nM for 16 to 24 hours to observe effects on SR protein phosphorylation and VEGF splicing.[1][2][4] For cell viability or proliferation assays, longer incubation times of up to 72 hours may be necessary.[1][5] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C and to aliquot the product to avoid repeated freeze-thaw cycles.[1][2] When preparing working solutions for cell culture experiments, ensure the final DMSO concentration does not exceed a level that is toxic to your cells, typically below 0.1%.[2]
Q4: Is this compound selective for SRPK1/2?
A4: Kinome-wide profiling has demonstrated that this compound exhibits high selectivity for SRPK1 and SRPK2.[3][4] However, as with any kinase inhibitor, off-target effects are possible, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low efficacy (e.g., no change in SR protein phosphorylation or VEGF splicing) | Insufficient concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 50 nM to 1 µM). |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). | |
| Poor cell health or high cell density. | Ensure cells are healthy and sub-confluent at the time of treatment. | |
| Inactive this compound. | Verify the proper storage and handling of the compound. Test a fresh aliquot. | |
| High cytotoxicity observed | Concentration of this compound is too high. | Lower the concentration of this compound. Determine the EC50 for cytotoxicity using a cell viability assay. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.1%).[2] | |
| Cell line is particularly sensitive. | Reduce the treatment duration. | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Standardize cell seeding density and ensure consistent confluency at the start of each experiment. |
| Inconsistent this compound concentration. | Prepare fresh dilutions from a validated stock solution for each experiment. | |
| Differences in incubation times. | Use a precise timer for all treatment periods. | |
| Unexpected off-target effects | High concentration of this compound. | Use the lowest effective concentration determined from your dose-response experiments. |
| Non-specific binding. | Include a negative control compound with a similar chemical scaffold but no activity against SRPK1/2, if available. | |
| The observed phenotype is not solely dependent on SRPK1/2 inhibition. | Use complementary techniques like siRNA-mediated knockdown of SRPK1/2 to confirm that the phenotype is a direct result of inhibiting the target kinases.[3] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (SRPK1) | 35.6 nM | - | Kinase Assay | [1][2] |
| IC50 (SRPK2) | 98 nM | - | Kinase Assay | [1][2] |
| Effective Concentration for SR Protein Phosphorylation Inhibition | 200 nM | HeLa | Western Blot | [1][4] |
| Effective Concentration for VEGF-A165b Induction | 100-200 nM | HeLa | RT-PCR, Western Blot | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Effect | Reference |
| CNV Mouse Model | 50 nM, 300 nM (1 µL) | Intravitreal Injection | Blocked angiogenesis | [1][2] |
Detailed Experimental Protocols
Cell Viability Assay (MTT/CCK-8 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][5]
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.[5]
Western Blot for SR Protein Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes phosphorylated SR proteins (e.g., mAb104) overnight at 4°C.[4] Also, probe a separate blot or strip and re-probe the same blot with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling pathway leading to altered VEGF-A splicing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Serine/threonin kinase | TargetMol [targetmol.com]
- 3. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Srpkin-1 washout experiment protocol and interpretation
Welcome to the technical support center for Srpkin-1 (SRPK1) washout experiments. This guide provides detailed protocols, troubleshooting advice, and data interpretation guidelines for researchers utilizing this compound, a covalent inhibitor of SRPK1/2.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a washout experiment with this compound?
A1: A washout experiment is crucial for demonstrating the covalent and irreversible nature of this compound's binding to its target, SRPK1.[1][2] By removing the unbound inhibitor from the experimental system and observing a sustained downstream effect, researchers can confirm that the inhibitor has formed a stable, long-lasting bond with the kinase. This contrasts with reversible inhibitors, where the effects would diminish after washout.
Q2: What are the primary downstream effects to measure after this compound treatment and washout?
A2: The primary downstream effects to monitor are the phosphorylation status of Serine/Arginine-rich (SR) proteins and the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A).[3][4][5][6] SRPK1 phosphorylates SR proteins, and its inhibition by this compound leads to a sustained decrease in their phosphorylation.[3][4] This, in turn, causes a shift in the alternative splicing of VEGF-A pre-mRNA, from the pro-angiogenic isoform VEGF-A165a to the anti-angiogenic isoform VEGF-A165b.[3][6][7]
Q3: How long should the effects of this compound persist after washout?
A3: Due to its covalent binding, the inhibitory effects of this compound on SR protein phosphorylation and VEGF-A splicing are expected to be long-lasting.[2] The duration of the effect will depend on the rate of new SRPK1 protein synthesis and degradation in the specific cell line being used.[1]
Q4: What is a suitable concentration range for this compound in a washout experiment?
A4: A concentration of 10-200 nM this compound is typically effective for inhibiting SR protein phosphorylation.[8] The optimal concentration should be determined empirically for each cell line and experimental setup.
Experimental Protocols
This compound Washout Experiment Workflow
Caption: A flowchart illustrating the key steps of an this compound washout experiment.
Detailed Protocol: this compound Washout and Analysis of SR Protein Phosphorylation by Western Blot
This protocol is a composite based on established methods for covalent inhibitor washout experiments.
Materials:
-
Cells of interest (e.g., HeLa, HUVEC)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phosphorylated SR proteins (e.g., mAb104)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) or an equivalent volume of DMSO for 16 hours.
-
Washout:
-
Aspirate the medium containing the inhibitor or vehicle.
-
Gently wash the cells three times with pre-warmed, serum-free medium.
-
After the final wash, add fresh, pre-warmed complete medium to the cells.
-
-
Post-Washout Incubation: Incubate the cells for the desired time points (e.g., 0, 4, 8, 24 hours) at 37°C and 5% CO2. The 0-hour time point should be harvested immediately after the washout.
-
Cell Lysis:
-
At each time point, place the culture dish on ice and wash the cells once with ice-cold PBS.[9]
-
Aspirate the PBS and add ice-cold lysis buffer.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.[10]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
Detailed Protocol: Analysis of VEGF-A Splicing by RT-PCR
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
PCR master mix
-
Primers specific for VEGF-A165a and VEGF-A165b isoforms
-
Agarose gel and electrophoresis equipment
Procedure:
-
RNA Isolation: At each post-washout time point, lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
RT-PCR:
-
Perform PCR using primers that can distinguish between the VEGF-A165a and VEGF-A165b isoforms.[7]
-
Use a housekeeping gene (e.g., GAPDH) as an internal control.
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel to visualize the relative abundance of the two VEGF-A isoforms.
Data Interpretation and Presentation
Signaling Pathway of SRPK1 and its Inhibition
Caption: The signaling pathway of SRPK1 and the mechanism of its inhibition by this compound.
Quantitative Data Summary
The following tables present example data that could be obtained from a successful this compound washout experiment.
Table 1: SR Protein Phosphorylation Levels After this compound Washout
| Treatment (100 nM) | Time Post-Washout (hours) | Normalized pSR Protein Level (Arbitrary Units) | % Inhibition vs. DMSO |
| DMSO | 0 | 1.00 | 0% |
| This compound | 0 | 0.25 | 75% |
| DMSO | 4 | 1.02 | 0% |
| This compound | 4 | 0.30 | 71% |
| DMSO | 8 | 0.98 | 0% |
| This compound | 8 | 0.35 | 64% |
| DMSO | 24 | 1.05 | 0% |
| This compound | 24 | 0.50 | 52% |
Table 2: Ratio of VEGF-A Isoforms After this compound Washout
| Treatment (100 nM) | Time Post-Washout (hours) | VEGF-A165b / VEGF-A165a Ratio |
| DMSO | 0 | 0.2 |
| This compound | 0 | 2.5 |
| DMSO | 4 | 0.22 |
| This compound | 4 | 2.3 |
| DMSO | 8 | 0.18 |
| This compound | 8 | 2.0 |
| DMSO | 24 | 0.25 |
| This compound | 24 | 1.5 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of pSR proteins after this compound treatment (before washout) | - Inactive this compound: Improper storage or handling. - Incorrect concentration: Calculation error or degradation of stock solution. - Low SRPK1 activity in cells: Cell line may not have high basal SRPK1 activity. - Inefficient cell lysis: Incomplete protein extraction. | - Ensure this compound is stored correctly (-20°C or -80°C) and protected from light. Prepare fresh dilutions. - Verify calculations and prepare a fresh stock solution. - Use a positive control for SRPK1 activity or choose a different cell line known to have high SRPK1 expression. - Optimize lysis buffer and procedure. Ensure adequate protease and phosphatase inhibitors are used. |
| Loss of inhibition after washout | - Inefficient washout: Residual unbound inhibitor remains. - Compound is not this compound or is degraded: The inhibitor is not forming a covalent bond. - Rapid protein turnover: The cell line has a very fast synthesis rate for new SRPK1. | - Increase the number and volume of washes. Ensure washes are performed with pre-warmed media to maintain cell health. - Verify the identity and purity of the compound. - Shorten the post-washout incubation times to observe the effect before significant new protein is synthesized. |
| High background in Western blot | - Insufficient blocking: Non-specific antibody binding. - Antibody concentration too high: Primary or secondary antibody concentration is not optimal. - Insufficient washing: Residual unbound antibodies. | - Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA). - Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Increase the number and duration of TBST washes. |
| Inconsistent results between replicates | - Uneven cell seeding: Variation in cell number between wells. - Inconsistent treatment or washout: Variation in timing or volumes. - Pipetting errors: Inaccurate liquid handling. | - Ensure a single-cell suspension before seeding and mix well. - Standardize all steps of the protocol, including incubation times and wash volumes. - Use calibrated pipettes and practice proper pipetting techniques. |
| Cell death or detachment | - DMSO toxicity: High concentration of vehicle. - Compound toxicity: this compound may be toxic to the specific cell line at the concentration used. - Harsh washout procedure: Vigorous washing can detach cells. | - Keep the final DMSO concentration below 0.1%. - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. - Be gentle during the washing steps. |
References
- 1. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]
- 6. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
Troubleshooting inconsistent results with Srpkin-1
Welcome to the technical support center for Srpkin-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, covalent, and irreversible inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and its paralog SRPK2.[1][2] Its primary mechanism of action is the formation of a covalent bond with a tyrosine residue in the ATP-binding pocket of SRPK1/2, thereby permanently inactivating the kinase.[3][4] This inhibition prevents the phosphorylation of SR proteins, which are key regulators of mRNA splicing.[3]
Q2: What is the most well-characterized downstream effect of this compound treatment?
The most prominent and widely studied downstream effect of this compound is the modulation of Vascular Endothelial Growth Factor A (VEGF-A) alternative splicing.[4] By inhibiting SRPK1, this compound prevents the phosphorylation of the splicing factor SRSF1. This leads to a shift in the splicing of VEGF-A pre-mRNA from the pro-angiogenic isoform VEGF-A165a to the anti-angiogenic isoform VEGF-A165b.[3][4]
Q3: How should I store and handle this compound?
For long-term storage, this compound should be stored at -20°C as a solid, under nitrogen, and away from moisture.[1] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[1][5] For short-term use (up to a month), stock solutions can be stored at -20°C, while for longer periods (up to 6 months), storage at -80°C is recommended to maintain stability.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Q4: What are the recommended working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. However, studies have shown significant inhibition of SR protein phosphorylation and a shift in VEGF-A splicing at concentrations as low as 200 nM in HeLa cells after 16 hours of treatment.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Inconsistent Results
Issue 1: No observable effect on SR protein phosphorylation or VEGF-A splicing.
Possible Cause 1: Inactive Compound
-
Solution: this compound is a covalent inhibitor and can be susceptible to degradation. Ensure that the compound has been stored correctly at -20°C or -80°C and protected from moisture.[1] Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] To confirm the activity of your this compound stock, it is advisable to test it in a well-characterized cell line known to be responsive, such as HeLa cells.[3]
Possible Cause 2: Insufficient Treatment Time or Concentration
-
Solution: The kinetics of covalent inhibition can differ from reversible inhibitors. Ensure that the treatment duration is sufficient for this compound to bind to SRPK1. A time-course experiment (e.g., 4, 8, 16, 24 hours) can help determine the optimal treatment time. Similarly, perform a dose-response experiment (e.g., 50 nM to 1 µM) to identify the effective concentration range for your cell line.
Possible Cause 3: Low SRPK1 Expression in the Cell Line
-
Solution: The effect of this compound is dependent on the presence of its target, SRPK1. Verify the expression level of SRPK1 in your cell line of interest by Western blot or RT-qPCR. If SRPK1 expression is low, you may need to use higher concentrations of this compound or consider a different model system.
Issue 2: High background or non-specific bands in Western blot for phosphorylated SR proteins.
Possible Cause 1: Antibody Specificity
-
Solution: The antibody used to detect phosphorylated SR proteins (such as mAb104) recognizes a phospho-epitope on a wide range of SR proteins.[6] This can sometimes lead to a complex banding pattern. Ensure you are using an antibody at the recommended dilution and that you have appropriate positive and negative controls. Consider using more specific antibodies for individual SR proteins if available.
Possible Cause 2: Suboptimal Blocking and Washing
-
Solution: When performing Western blots for phosphorylated proteins, it is often recommended to use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of milk, as milk contains phosphoproteins (casein) that can increase background. Ensure thorough washing steps to remove unbound antibodies.
Issue 3: Variability in VEGF-A isoform ratio between experiments.
Possible Cause 1: Inconsistent Cell Culture Conditions
-
Solution: The alternative splicing of VEGF-A can be influenced by various cellular stresses and culture conditions. Maintain consistency in cell density, serum concentration, and passage number between experiments. Starvation or changes in oxygen levels can affect VEGF expression and splicing.
Possible Cause 2: RT-PCR Primer Design and Efficiency
-
Solution: The accurate quantification of VEGF-A165a and VEGF-A165b isoforms by RT-PCR requires carefully designed primers that can distinguish between the two splice variants.[7] Ensure your primers are specific and that the PCR efficiency is similar for both isoforms. It is recommended to run a standard curve for each primer set to verify their performance.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (SRPK1) | IC50 (SRPK2) | Other Notable Targets (IC50) | Reference |
| This compound | SRPK1, SRPK2 | 35.6 nM | 98 nM | ALK (>50-fold less active than Alectinib) | [1][3] |
| SRPIN340 | SRPK1 | 0.89 µM (Ki) | - | - | [8] |
| SPHINX31 | SRPK1 | 5.9 nM | - | - | [8] |
| Alectinib | ALK, SRPK1 | 11 nM | - | - | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: SRPK1 phosphorylates SRSF1, leading to its nuclear translocation and regulation of VEGF-A splicing. This compound inhibits SRPK1, altering the balance towards the anti-angiogenic VEGF-A165b isoform.
Caption: Experimental workflow for evaluating the effect of this compound on SR protein phosphorylation and VEGF-A alternative splicing.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of SR Protein Phosphorylation
-
Cell Lysis:
-
After treatment with this compound or vehicle control, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated SR proteins (e.g., mAb104) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phosphorylated SR protein signal to a loading control like GAPDH or β-actin.
-
Protocol 2: RT-PCR for VEGF-A Isoform Analysis
-
RNA Extraction and cDNA Synthesis:
-
After treatment, harvest cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Real-Time PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for VEGF-A165a and VEGF-A165b, and a SYBR Green master mix.
-
Use primers that span the unique splice junctions of each isoform for specificity.
-
Run the qPCR reaction on a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis to ensure primer specificity.
-
Calculate the relative expression of each isoform using the ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB). The ratio of VEGF-A165b to total VEGF-A (VEGF-A165a + VEGF-A165b) can then be determined.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Serine/threonin kinase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Serine-arginine protein kinases and their targets in viral infection and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Srpkin-1 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Srpkin-1 precipitation in aqueous solutions.
Troubleshooting Guide
This guide is designed to help you resolve common issues with this compound precipitation during your experiments.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Precipitation During Purification | Q: My this compound protein is precipitating after elution from the chromatography column. What can I do? | 1. Suboptimal Buffer pH: The buffer pH might be too close to the isoelectric point (pI) of this compound, where its net charge is zero, leading to minimal solubility. 2. Low Ionic Strength: Insufficient salt concentration can lead to aggregation through electrostatic interactions. 3. High Protein Concentration: Elution fractions may be too concentrated, promoting aggregation. | 1. Adjust Buffer pH: Modify the pH of your elution and collection buffers to be at least one unit away from the pI of this compound. 2. Increase Salt Concentration: Try increasing the salt (e.g., NaCl or KCl) concentration in your buffers to 150-200 mM to prevent aggregation.[1] 3. Dilute Upon Elution: Collect eluted fractions into a buffer containing stabilizing agents or dilute the sample immediately after elution. |
| Precipitation During Storage | Q: My purified this compound precipitates after freeze-thaw cycles or during storage at 4°C. How can I prevent this? | 1. Freeze-Thaw Stress: The formation of ice crystals can denature the protein. 2. Oxidation: Cysteine residues in the protein can form disulfide bonds, leading to aggregation.[2] 3. Instability at 4°C: Many purified proteins are not stable for long periods at 4°C.[2] | 1. Use Cryoprotectants: Add glycerol (10-50%) to your storage buffer before freezing to prevent ice crystal formation.[2][3] 2. Add Reducing Agents: Include Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your storage buffer to keep cysteine residues in a reduced state.[2] 3. Optimize Storage Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[2] |
| Precipitation in Kinase Assays | Q: I'm observing this compound precipitation in my kinase assay reaction mix. What could be the cause? | 1. Buffer Incompatibility: Components of your assay buffer may not be optimal for this compound stability. 2. Absence of Stabilizers: The assay buffer may lack additives that enhance protein solubility. | 1. Use a Validated Kinase Buffer: A common buffer for kinase assays that supports this compound activity is 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA.[4] 2. Include Additives: Consider adding a non-ionic detergent like 0.01% BRIJ-35 or 0.02% Triton X-100 to your assay buffer to improve solubility.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for purifying and storing recombinant this compound?
A recommended storage and purification buffer for recombinant human this compound is 50mM Tris-HCl, pH 7.5, 150mM NaCl, 0.5mM EDTA, 2mM DTT, 0.02% Triton X-100, and 50% glycerol.[5] This combination addresses pH, ionic strength, reducing environment, and includes a detergent and cryoprotectant for stability.
Q2: How can I determine the optimal buffer conditions for my specific this compound construct?
You can perform a buffer screen by dialyzing small amounts of your protein into a variety of buffers with different pH values, salt concentrations, and additives.[6] Monitor the samples for any signs of precipitation over time. Techniques like dynamic light scattering (DLS) can also be used to detect the formation of soluble aggregates.
Q3: Are there any specific additives that are known to prevent the aggregation of kinases like this compound?
Yes, several types of additives can be beneficial. These include:
-
Reducing Agents: DTT and BME prevent the formation of incorrect disulfide bonds.[2]
-
Glycerol: Acts as a cryoprotectant and osmolyte, stabilizing the protein structure.[2][3]
-
Amino Acids: Arginine and glutamate can help to increase protein solubility.
-
Non-ionic Detergents: Low concentrations of Triton X-100 or Tween 20 can help to solubilize protein aggregates without causing denaturation.[2]
Q4: My this compound is still precipitating even with additives. What else can I try?
If standard methods fail, you can explore using fusion tags that are known to enhance solubility during recombinant protein expression and purification. Another strategy is to perform purification in the presence of a mild chaotropic agent, although this may require a subsequent refolding step.
Experimental Protocols
Protocol 1: this compound Kinase Activity Assay
This protocol is adapted from a standard in vitro kinase assay for this compound.[4][7]
Materials:
-
Recombinant active this compound
-
Kinase Assay Buffer (2X): 100 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM EGTA, 0.02% BRIJ-35
-
Substrate (e.g., Myelin Basic Protein, MBP): 4 µM in Kinase Assay Buffer (2X)
-
ATP: 50 µM in Kinase Assay Buffer (2X)
-
Test compound (e.g., inhibitor) or DMSO vehicle
-
Stop Solution (e.g., EDTA)
-
384-well plate
Procedure:
-
Prepare the reaction mixture in a 384-well plate. For a 10 µL final volume:
-
Add 5 µL of the 2X Substrate/Kinase mixture (containing 4 µM substrate and an appropriate concentration of this compound, e.g., 7.5 ng).
-
Add 2.5 µL of the test compound diluted in buffer.
-
Add 2.5 µL of 4X ATP solution (final concentration 25 µM).[4]
-
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution.
-
Proceed with your chosen detection method (e.g., radiometric assay using ³³P-ATP or fluorescence-based detection).[8]
Protocol 2: Screening for Optimal this compound Solubility
This protocol outlines a method to quickly screen for buffer conditions that improve this compound solubility.[6]
Materials:
-
Purified, concentrated this compound
-
A panel of different buffers (varying pH, salt concentration)
-
Additives (e.g., Glycerol, DTT, Arginine, Triton X-100)
-
96-well microplate (clear bottom)
Procedure:
-
In each well of the microplate, prepare 10 µL of a different buffer condition to be tested.
-
Add 1-2 µL of your concentrated this compound solution to each well.
-
Mix gently by pipetting.
-
Seal the plate to prevent evaporation and incubate at 4°C.
-
Visually inspect the wells for precipitation or turbidity under a microscope at regular intervals (e.g., 1 hour, 4 hours, 24 hours).
-
Conditions that remain clear for the longest duration are considered optimal for maintaining this compound solubility.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified this compound signaling pathway.
References
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human SRPK1, His Tag Recombinant Protein (PV4326) [thermofisher.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Interpreting Srpkin-1 Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Srpkin-1. The information is designed to help you interpret dose-response curves and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a covalent and irreversible inhibitor of Serine/Arginine-Rich Protein Kinase 1 and 2 (SRPK1/2).[1][2] Its primary mechanism of action is to block the phosphorylation of serine/arginine (SR)-rich splicing factors.[3][4] This inhibition alters the alternative splicing of Vascular Endothelial Growth Factor (VEGF) pre-mRNA, causing a shift from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform.[3][4]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are approximately 35.6 nM for SRPK1 and 98 nM for SRPK2.[1][2]
Q3: At what concentrations does this compound typically show activity in cell-based assays?
A3: this compound has been shown to significantly reduce the phosphorylation of SR proteins in HeLa cells at a concentration of 200 nM after a 16-hour treatment.[1] A complete switch in VEGF splicing to the anti-angiogenic VEGF-A165b isoform is achieved at a concentration of 100 nM.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO. For in vivo experiments, it is advisable to prepare fresh working solutions daily.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, helping you to interpret your dose-response curves accurately.
| Observed Problem | Potential Cause | Recommended Solution |
| No or low inhibitory effect at expected concentrations. | Compound Degradation: Improper storage of this compound can lead to its degradation. | Ensure this compound stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and are protected from moisture.[1] Prepare fresh dilutions for each experiment. |
| Inaccurate Concentration: Errors in serial dilutions can lead to a lower than expected final concentration. | Carefully check all calculations and pipetting steps during the preparation of your dilution series. Use calibrated pipettes. | |
| Cellular Health: Unhealthy or overgrown cells may not respond optimally to treatment. | Use cells that are in the logarithmic growth phase and ensure high viability before starting the experiment. | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between plating wells. |
| Edge Effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to changes in compound concentration. | Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile media or PBS to maintain humidity. | |
| Incomplete Compound Mixing: Inadequate mixing of this compound in the well can result in a non-uniform concentration. | Gently mix the plate after adding the compound, for example, by using a plate shaker or by gently tapping the sides of the plate. | |
| Unexpectedly steep or shallow dose-response curve. | Off-Target Effects (Steep Curve): At very high concentrations, this compound may exhibit off-target effects, leading to a rapid drop in the measured response. | Widen the range of concentrations tested to better define the curve. If off-target effects are suspected, consider using a lower concentration range or a more specific inhibitor if available. |
| Indirect Measurement (Shallow Curve): The chosen assay may not be directly measuring the primary effect of this compound (i.e., SRPK1/2 inhibition). | Consider using a more direct readout, such as measuring the phosphorylation status of SR proteins or the ratio of VEGF-A165a to VEGF-A165b isoforms. | |
| Cell toxicity observed at low concentrations. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. | Ensure the final concentration of the solvent in your assay is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect. |
| Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the SRPK pathway. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to distinguish between specific inhibitory effects and general cytotoxicity. |
Experimental Protocols
In Vitro SR Protein Phosphorylation Assay
This protocol is adapted from studies investigating the effect of this compound on the phosphorylation of endogenous SR proteins in HeLa cells.
-
Cell Culture: Culture HeLa cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., a serial dilution from 10 nM to 10 µM) for 16 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody that recognizes phosphorylated SR proteins (e.g., mAb104).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the results to a loading control, such as actin.
-
VEGF-A Isoform Analysis by RT-PCR
This protocol describes how to analyze the effect of this compound on the alternative splicing of VEGF-A.
-
Cell Treatment: Treat cells (e.g., HeLa or other suitable cell lines) with a dose range of this compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 16-24 hours).
-
RNA Extraction: Extract total RNA from the treated cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification:
-
Perform PCR using primers that flank the alternative splice site in exon 8 of the VEGF-A gene. This will allow for the amplification of both the VEGF-A165a and VEGF-A165b isoforms.
-
Use appropriate PCR conditions (annealing temperature, extension time) for your specific primers.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel to separate the different-sized amplicons corresponding to VEGF-A165a and VEGF-A165b.
-
Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
-
Quantification: Quantify the band intensities to determine the ratio of VEGF-A165b to total VEGF-A (VEGF-A165a + VEGF-A165b).
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits SRPK1/2, altering VEGF-A splicing.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for generating and analyzing this compound dose-response data.
Troubleshooting Logic for Unexpected Dose-Response Curves
Caption: A logical approach to troubleshooting unexpected this compound results.
References
- 1. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Srpkin-1 Technical Support Center: Your Guide to Storage, Handling, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and experimental use of Srpkin-1, a potent and irreversible inhibitor of SRPK1/2. Adherence to these best practices is crucial for ensuring the stability, activity, and reproducibility of your experimental results.
This compound Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity over time. Below is a summary of recommended storage conditions for both solid and solubilized this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Store under nitrogen, away from moisture.[1] |
| In Solvent (Stock Solution) | -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| In Solvent (Working Aliquots) | -20°C | Up to 1 month | Store under nitrogen, away from moisture.[2] |
| Short-term (in solvent) | 4°C | Up to 1 week | For immediate experimental use.[1] |
This compound Handling and Reconstitution
Correct handling and reconstitution are essential for achieving accurate and consistent experimental outcomes.
General Handling Guidelines:
-
Moisture Sensitivity: this compound is sensitive to moisture. It is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.[3]
-
Maximize Recovery: Before opening the vial, centrifuge it briefly to ensure that all the powder is collected at the bottom.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and a lab coat, when handling this compound.
Reconstitution for In Vitro Experiments:
The recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO).[1][2]
-
Solubility: this compound is highly soluble in DMSO, at concentrations of ≥ 110 mg/mL (232.79 mM).[1]
-
Procedure:
-
Use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[2]
-
Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the appropriate mass of this compound in the calculated volume of DMSO.
-
If needed, sonication is recommended to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Reconstitution for In Vivo Experiments:
For animal studies, specific formulations are required to ensure solubility and bioavailability. Below are two common protocols.
Protocol 1: Aqueous Formulation [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume of saline and mix well. This protocol yields a clear solution with a solubility of ≥ 2.75 mg/mL.
Protocol 2: Oil-based Formulation [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 50.0 mg/mL).[4]
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of corn oil and mix thoroughly. This protocol yields a clear solution with a solubility of ≥ 5 mg/mL and is suitable for longer continuous dosing periods.[2][4]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the recommended experimental workflow for using this compound and its mechanism of action within the SRPK1 signaling pathway.
References
Validation & Comparative
A Comparative Guide to Alternative Inhibitors of SRPK1/2 Kinases
For Researchers, Scientists, and Drug Development Professionals
Serine/arginine-rich protein kinases 1 and 2 (SRPK1 and SRPK2) have emerged as critical regulators of pre-mRNA splicing and other cellular processes. Their dysregulation is implicated in various diseases, including cancer and neovascular eye disorders, making them attractive therapeutic targets. This guide provides an objective comparison of alternative small molecule inhibitors of SRPK1/2, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of SRPK1/2 Inhibitors
The following table summarizes the biochemical potency and cellular activity of several key SRPK1/2 inhibitors. These compounds vary in their selectivity, mechanism of action, and cellular efficacy.
| Inhibitor | Target(s) | IC50 (SRPK1) | IC50 (SRPK2) | Ki (SRPK1) | Cellular Activity | Mechanism of Action | Reference |
| SRPIN340 | SRPK1/2 | 0.14 µM (murine) / 0.89 µM (human) | 1.8 µM (murine) / 7.4 µM (human) | 0.89 µM | Inhibits VEGF splicing, antiviral activity, anti-leukemic effects (IC50: 44.7-92.2 µM in leukemia cell lines) | ATP-competitive | [1][2][3] |
| SPHINX | SRPK1 | 0.58 µM | >10 µM | Not Reported | Reduces choroidal neovascularization in vivo | ATP-competitive | [4][5] |
| SPHINX31 | SRPK1 | 5.9 nM | ~295 nM (50-fold selective) | Not Reported | Inhibits SRSF1 phosphorylation (300 nM), downregulates pro-angiogenic VEGF-A165a, inhibits cancer cell proliferation | ATP-competitive | [6][7][8][9] |
| SRPKIN-1 | SRPK1/2 | 35.6 nM | 98 nM | Not Reported | Potently converts VEGF to anti-angiogenic isoform, blocks angiogenesis in vivo, >50-fold more potent than SRPIN340 in cells | Covalent, Irreversible | [4][10][11][12] |
| MSC-1186 | pan-SRPK | 2.7 nM | 81 nM | Not Reported | Additive effect with CLK inhibitors in phosphorylating SRSFs in cells | ATP-competitive | [1][4] |
| Rottlerin | SRPK1 | Not Reported | Not Reported | Not Reported | Disrupts phosphorylation of SR proteins | Interacts with the active site | [13] |
| ZINC02154892 (C02) | SRPK1 | Not Reported | Not Reported | Not Reported | Induces cytotoxicity in cancer cell lines (IC50: 9.51-34.53 µM) | Dual mechanism: targets ATP binding site and inhibits ASF/SF2 recruitment | [14] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and experimental procedures.
SRPK1/2 Signaling Pathway
SRPK1 and SRPK2 are key downstream effectors of various signaling cascades, most notably the PI3K/Akt pathway.[15][16] Upon activation by growth factors, Akt can phosphorylate and regulate SRPK1/2 activity, leading to the phosphorylation of serine/arginine-rich (SR) proteins, such as SRSF1.[17] Phosphorylated SRSF1 translocates to the nucleus and modulates the alternative splicing of target pre-mRNAs, including vascular endothelial growth factor (VEGF), shifting the balance between pro- and anti-angiogenic isoforms.[18][19][20]
Caption: SRPK1/2 signaling pathway and point of intervention.
Experimental Workflow: In Vitro Kinase Assay
A common method to determine the biochemical potency (IC50) of an inhibitor is through an in vitro kinase assay. This workflow outlines the general steps for a non-radioactive, luminescence-based assay.
Caption: Workflow for an in vitro kinase assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro SRPK1/2 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).
Materials:
-
Recombinant human SRPK1 or SRPK2 enzyme
-
SRPK1/2 substrate (e.g., a peptide containing an SR-rich motif)
-
ATP solution
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer with a final DMSO concentration ≤1%.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).
-
Prepare a master mix of SRPK1/2 enzyme and substrate in kinase buffer. Add 2 µL of this mix to each well.
-
Prepare a solution of ATP in kinase buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is often used to determine the cytotoxic effects of inhibitors.[3]
Materials:
-
Cancer cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
This guide provides a foundational comparison of alternative SRPK1/2 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to select the most appropriate inhibitor based on their specific experimental needs, considering factors such as potency, selectivity, and cell permeability.
References
- 1. Serine-arginine protein kinases and their targets in viral infection and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SPHINX31 - MedChem Express [bioscience.co.uk]
- 9. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Good Cop, Bad Cop: The Different Roles of SRPKs [frontiersin.org]
- 16. Both Decreased and Increased SRPK1 Levels Promote Cancer by Interfering with PHLPP-Mediated Dephosphorylation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SRPK1 inhibition in vivo: modulation of VEGF splicing and potential treatment for multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. researchgate.net [researchgate.net]
- 20. research-information.bris.ac.uk [research-information.bris.ac.uk]
Validating Srpkin-1 On-Target Effects: A Comparative Guide to siRNA and Pharmacological Inhibition
For researchers, scientists, and drug development professionals, validating the on-target effects of therapeutic interventions is a critical step. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) versus the pharmacological inhibitor SRPKIN-1 to validate the on-target effects of targeting Serine/Arginine Protein Kinase 1 (this compound), a key regulator of mRNA splicing.
This guide presents experimental data, detailed protocols for key validation assays, and visual workflows to aid in the design and interpretation of experiments aimed at confirming the specific effects of this compound modulation.
Comparison of this compound Knockdown and Inhibition
The primary methods for acutely reducing this compound activity are siRNA-mediated knockdown of its mRNA and direct inhibition of its kinase activity using small molecules like this compound. Both approaches have distinct advantages and disadvantages that researchers must consider based on their experimental goals.
| Feature | siRNA-mediated Knockdown | Pharmacological Inhibition (this compound) |
| Mechanism of Action | Post-transcriptional gene silencing by degrading this compound mRNA. | Covalent and irreversible inhibition of this compound and Srpk2 kinase activity.[1] |
| Specificity | Can have off-target effects by silencing unintended mRNAs with partial sequence homology.[2][3] | Can have off-target effects by inhibiting other kinases.[4] |
| Onset of Action | Slower, typically requires 24-72 hours for significant protein depletion.[5][6] | Rapid, with cellular effects observed in a shorter timeframe. |
| Duration of Effect | Transient, lasting for several days depending on cell type and division rate. | Can be controlled by the dosing regimen and compound washout. |
| Ease of Use | Requires transfection optimization for efficient delivery into cells. | Generally simpler to apply to cell cultures. |
| Controls | Requires multiple non-targeting siRNAs and at least two different siRNAs targeting this compound to control for off-target effects.[7] | Requires a structurally related but inactive compound as a negative control. |
On-Target Validation: A Head-to-Head Look at VEGF Splicing
A well-established downstream effect of this compound activity is the regulation of vascular endothelial growth factor (VEGF) pre-mRNA splicing. This compound phosphorylation of splicing factors like SRSF1 promotes the production of the pro-angiogenic VEGF-A165a isoform. Inhibition or knockdown of this compound is expected to shift the balance towards the anti-angiogenic VEGF-A165b isoform.[1][8]
| Treatment | Target | Effect on VEGF-A165a/b Ratio | Potency | Reference |
| siRNA (targeting this compound) | This compound mRNA | Partial shift towards VEGF-A165b | Less potent than this compound | [1] |
| This compound | Srpk1/2 Kinase Activity | Complete switch to VEGF-A165b | Highly potent (effective at 100 nM) | [1] |
| SRPIN340 (First-generation inhibitor) | Srpk1 Kinase Activity | Weak effect on VEGF-A isoform switch | Significantly less potent than this compound | [1] |
These data highlight that while both siRNA and this compound can validate the on-target effect of this compound on VEGF splicing, the pharmacological inhibitor demonstrates a more potent and complete effect.
Mitigating Off-Target Effects with siRNA
A significant challenge with using siRNA is the potential for off-target effects, where the siRNA silences unintended genes.[2][3][9] This can lead to misinterpretation of experimental results. Several strategies can be employed to minimize and control for these effects:
| Strategy | Description | Rationale |
| Use Low siRNA Concentrations | Titrate the siRNA to the lowest effective concentration that achieves target knockdown. | Off-target effects are often concentration-dependent.[9] |
| Use Multiple siRNAs | Use at least two, and preferably three to four, different siRNAs targeting different sequences of the same mRNA. | A consistent phenotype across multiple siRNAs is less likely to be due to off-target effects.[7] |
| Use Control siRNAs | Include a non-targeting or scrambled siRNA control in all experiments. | Helps to distinguish sequence-specific effects from non-specific cellular responses to transfection.[7] |
| Rescue Experiments | Express an siRNA-resistant form of the target gene to see if it reverses the observed phenotype. | This provides strong evidence that the phenotype is a direct result of on-target knockdown.[7] |
| Off-Target Prediction Tools | Utilize bioinformatics tools to predict potential off-target genes based on siRNA sequence.[10] | Allows for proactive assessment and selection of siRNAs with a lower predicted off-target profile. |
Experimental Protocols
This compound Signaling Pathway
The following diagram illustrates the central role of this compound in regulating mRNA splicing and its impact on downstream signaling pathways, such as the VEGF and PI3K/Akt pathways.
Caption: this compound signaling pathway regulating VEGF-A alternative splicing.
Experimental Workflow for siRNA-mediated Knockdown and Validation
This workflow outlines the key steps for performing an siRNA knockdown experiment and validating the on-target effects of this compound.
Caption: Workflow for siRNA knockdown and validation of this compound on-target effects.
Detailed Methodologies
siRNA Transfection
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium.
-
Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically for the specific cell line and target.
Western Blot for Phosphorylated SR Proteins
-
Cell Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Re-probe the membrane with an antibody against total this compound or a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
RT-qPCR for VEGF-A Isoforms
-
RNA Isolation: Extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, SYBR Green or a TaqMan probe, and primers specific for VEGF-A165a and VEGF-A165b isoforms.
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of each VEGF-A isoform, normalized to a reference gene (e.g., GAPDH or ACTB). The ΔΔCt method is commonly used for relative quantification.
By carefully selecting the appropriate method and incorporating rigorous controls, researchers can confidently validate the on-target effects of this compound inhibition, leading to more robust and reproducible findings. This guide provides the necessary framework to design and execute these critical validation experiments.
References
- 1. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arep.med.harvard.edu [arep.med.harvard.edu]
- 3. MicroRNA-like off-target transcript regulation by siRNAs is species specific - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 8. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. Whole-Genome Thermodynamic Analysis Reduces siRNA Off-Target Effects | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Srpkin-1 and Other Covalent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, covalent kinase inhibitors have carved out a significant niche, offering prolonged and often enhanced efficacy through the formation of an irreversible bond with their target protein. This guide provides a detailed head-to-head comparison of Srpkin-1, a potent and selective covalent inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), against other notable covalent kinase inhibitors. We will delve into their mechanisms of action, comparative potency, selectivity, and cellular effects, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to Covalent Kinase Inhibitors
Covalent kinase inhibitors represent a class of small molecules that form a stable, covalent bond with a reactive amino acid residue, typically a cysteine, within the ATP-binding pocket of a kinase. This irreversible mode of action can lead to a more durable and potent inhibition compared to their reversible counterparts. This guide will focus on this compound and compare it with other well-established covalent inhibitors, including those targeting different kinase families to provide a broad perspective on their relative performance characteristics.
This compound: A Covalent Inhibitor of SRPK1/2
This compound is a first-in-class, irreversible inhibitor of SRPK1 and its closely related isoform SRPK2.[1] It distinguishes itself by forming a covalent bond with a tyrosine residue in the ATP-binding pocket, a novel mechanism among kinase inhibitors.[1] SRPK1 is a key regulator of mRNA splicing through its phosphorylation of serine/arginine-rich (SR) splicing factors. Dysregulation of SRPK1 activity has been implicated in various diseases, including cancer and neovascular eye diseases, making it an attractive therapeutic target.
The primary downstream effect of this compound is the modulation of alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A). By inhibiting SRPK1, this compound shifts the splicing of VEGF-A pre-mRNA from the pro-angiogenic isoform (VEGF-A165a) to the anti-angiogenic isoform (VEGF-A165b).[1][2] This targeted action on a critical angiogenesis pathway underscores its therapeutic potential.
Performance Comparison of Covalent Kinase Inhibitors
This section provides a comparative overview of this compound and other covalent kinase inhibitors. The data presented is compiled from various studies to offer a comprehensive, albeit indirect, head-to-head analysis.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other covalent inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 / Ki | Mechanism |
| This compound | SRPK1, SRPK2 | 35.6 nM, 98 nM[3] | Covalent, Irreversible |
| SRPIN340 | SRPK1 | Kᵢ = 0.89 µM[4] | ATP-competitive |
| SPHINX31 | SRPK1 | 5.9 nM[5][6] | ATP-competitive |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Not specified against SRPK1 | Covalent, Irreversible |
| Afatinib | EGFR, HER2, HER4 | Not specified against SRPK1 | Covalent, Irreversible |
| Osimertinib | EGFR (including T790M mutant) | Not specified against SRPK1 | Covalent, Irreversible |
Kinase Selectivity
Selectivity is a critical attribute of a kinase inhibitor, as off-target effects can lead to toxicity. Kinome-wide profiling provides a broad view of an inhibitor's selectivity.
This compound: Kinome-wide profiling has demonstrated the high selectivity of this compound for SRPK1 and SRPK2.[1][2] One study using KiNativ profiling in HeLa cells showed striking selectivity for SRPK1 even before washout, with the selectivity for both SRPK1 and SRPK2 becoming more pronounced after washout, consistent with its covalent binding mechanism.[1]
SPHINX31: This potent SRPK1 inhibitor also exhibits high selectivity. A screen against 50 representative kinases from the human kinome showed 96% inhibition of SRPK1 at 1 µM, with no other kinase being significantly inhibited.[7]
SRPIN340: While selective for SRPK1 over many other kinases, it is approximately 10-fold less potent against SRPK2 and does not inhibit the related CLK1 and CLK4 kinases.
Ibrutinib, Afatinib, and Osimertinib: These inhibitors are highly selective for their respective primary targets (BTK and EGFR family kinases). While comprehensive head-to-head kinome scans against this compound are not available, their development has focused on minimizing off-target activities against other kinase families. For instance, a comparison of the BTK inhibitors ibrutinib and acalabrutinib showed that ibrutinib had a more potent inhibitory effect on SRC family kinases, suggesting potential for greater off-target effects.[8]
Cellular Activity
The ultimate measure of an inhibitor's utility is its activity in a cellular context.
This compound has been shown to be significantly more potent than the first-generation SRPK inhibitor, SRPIN340, in cellular assays. This compound effectively reduces the phosphorylation of SR proteins at a concentration of 200 nM, whereas SRPIN340 shows minimal effect even at 10 µM.[1] This translates to a greater than 50-fold increase in cellular potency.[1] Furthermore, this compound induces a complete switch from pro-angiogenic VEGF-A165a to anti-angiogenic VEGF-A165b at a concentration of 100 nM.[1]
SPHINX31 also demonstrates cellular activity by inhibiting the phosphorylation of the splicing factor SRSF1 in PC3 prostate cancer cells with an EC50 of approximately 360 nM.[7]
Direct quantitative comparisons of the cellular potency of this compound against Ibrutinib, Afatinib, and Osimertinib on SRPK1-mediated pathways are not available. However, clinical studies have demonstrated the efficacy of these drugs in their respective indications, with comparisons often made between different generations of inhibitors for the same target. For example, a real-world study comparing afatinib to first-generation EGFR inhibitors in non-small cell lung cancer with EGFR exon 19 deletion showed a longer median progression-free survival for afatinib.[9] Similarly, studies have compared the efficacy of osimertinib against first-generation EGFR TKIs.[10][11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SPHINX31 - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-life comparison of the afatinib and first-generation tyrosine kinase inhibitors in nonsmall cell lung cancer harboring EGFR exon 19 deletion: a Turk Oncology Group (TOG) study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Srpkin-1 compared to other pan-SRPK inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount. This guide provides an objective comparison of Srpkin-1, a covalent and irreversible pan-SRPK inhibitor, with other notable pan-SRPK inhibitors. The following sections detail their performance based on experimental data, outline key experimental protocols, and visualize relevant biological pathways and workflows.
Performance Comparison of Pan-SRPK Inhibitors
This compound distinguishes itself as a potent and selective covalent inhibitor of SRPK1 and SRPK2. Unlike reversible inhibitors, its irreversible binding can lead to a more sustained downstream effect. The following tables summarize the available quantitative data for this compound and other well-characterized pan-SRPK inhibitors, offering a clear comparison of their potency and mechanism of action.
| Inhibitor | Target(s) | IC50 / Ki | Mechanism of Action | Key Features |
| This compound | SRPK1, SRPK2 | IC50: 35.6 nM (SRPK1), 98 nM (SRPK2)[1] | Covalent, Irreversible[2] | First irreversible SRPK inhibitor, forms a covalent bond with a tyrosine residue.[2] |
| SRPIN340 | SRPK1, SRPK2 | Ki: 0.89 µM (SRPK1)[3][4] | ATP-competitive, Reversible[4] | First-generation SRPK inhibitor, less potent in cellular assays compared to this compound.[5] |
| SPHINX31 | SRPK1 selective | IC50: 5.9 nM (SRPK1)[6] | ATP-competitive, Reversible[6] | Highly potent and selective for SRPK1 over SRPK2 and other kinases.[6] |
| MSC-1186 | pan-SRPK | IC50: 2.7 nM (SRPK1), 81 nM (SRPK2), 0.6 nM (SRPK3)[7] | Reversible[8] | A highly selective pan-SRPK inhibitor with nanomolar potency against all three SRPK isoforms.[7] |
Kinome-wide Selectivity
Kinome profiling is crucial for assessing the off-target effects of kinase inhibitors. While a direct head-to-head comparison across a standardized kinase panel is not uniformly available in the literature, individual studies provide significant insights into the selectivity of each inhibitor.
-
This compound : Kinome-wide profiling has demonstrated its high selectivity for SRPK1/2.[1][5] One study highlighted that upon washout, SRPK1/2 were the only two targets inhibited by over 90%, underscoring the specificity of its covalent binding.[2]
-
SRPIN340 : This inhibitor has been profiled against over 140 other kinases and showed no significant inhibitory activity, indicating its selectivity for the SRPK family.[3][9]
-
SPHINX31 : A screen against 50 representative kinases from the human kinome showed 96% inhibition of SRPK1 at 1 µM, with no other kinase being significantly inhibited in that panel.[6]
-
MSC-1186 : Described as a highly selective pan-SRPK inhibitor, it was shown to be selective in an in vitro kinase panel of 395 kinases at a concentration of 1 µM.[8]
Experimental Methodologies
This section provides an overview of the key experimental protocols used to characterize and compare the specificity and efficacy of SRPK inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of SRPK1.
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of the compound against SRPK1.
-
Procedure :
-
Recombinant human SRPK1 is incubated with a substrate (e.g., a peptide containing an SR domain) and ATP (often radiolabeled [γ-³²P]ATP).[10]
-
The inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate using techniques like filter binding assays or by using non-radioactive methods such as fluorescence-based assays.[11]
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular SR Protein Phosphorylation Assay (Western Blot)
This cell-based assay assesses the inhibitor's ability to block the phosphorylation of endogenous SR proteins, the natural substrates of SRPKs.
-
Objective : To evaluate the cellular potency and mechanism of action of the inhibitor.
-
Procedure :
-
Cultured cells (e.g., HeLa or PC3 cells) are treated with the inhibitor at various concentrations for a specified time.[6]
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[12]
-
The membrane is blocked to prevent non-specific antibody binding, typically with BSA in TBST, as milk can interfere with the detection of phosphoproteins.[13]
-
The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated forms of SR proteins (e.g., anti-phospho-SR antibody, mAb104).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
The signal is detected using a chemiluminescent substrate, and the bands corresponding to phosphorylated SR proteins are visualized.[14]
-
The membrane can be stripped and re-probed with an antibody against a loading control (e.g., actin or GAPDH) to ensure equal protein loading.
-
In Vivo Choroidal Neovascularization (CNV) Model
This animal model is used to assess the anti-angiogenic effects of SRPK inhibitors in a disease-relevant context, such as age-related macular degeneration (AMD).
-
Objective : To determine the in vivo efficacy of the inhibitor in reducing pathological blood vessel growth.
-
Procedure :
-
Choroidal neovascularization is induced in rodents (e.g., mice or rats) by laser photocoagulation of the retina.[15][16]
-
The inhibitor is administered, for example, via intravitreal injection or as topical eye drops.[15][16]
-
After a set period (e.g., 7-14 days), the animals are euthanized, and the eyes are enucleated.[15]
-
The extent of CNV is quantified by staining the retinal flat mounts with a fluorescent isolectin that binds to the vasculature and measuring the area of neovascularization using imaging software.[15]
-
The effect of the inhibitor is compared to a vehicle-treated control group.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to SRPK inhibition.
References
- 1. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe MSC1186 | Chemical Probes Portal [chemicalprobes.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Identification of SRPK1 and SRPK2 as the Major Cellular Protein Kinases Phosphorylating Hepatitis B Virus Core Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Topical Antiangiogenic SRPK1 Inhibitors Reduce Choroidal Neovascularization in Rodent Models of Exudative AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific inhibition of serine/arginine-rich protein kinase attenuates choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Srpkin-1: A Comparative Guide to Cross-Reactivity with Other Kinase Families
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of Srpkin-1 (SRPK1 inhibitor) with other kinase families, supported by available experimental data. We delve into the methodologies of key kinase profiling assays and present the findings in a clear, comparative format to aid in the evaluation of this compound's specificity.
Serine/arginine-rich protein kinase 1 (SRPK1) is a key regulator of mRNA splicing, making it an attractive therapeutic target for various diseases, including cancer and neovascular eye disorders.[1][2] Several inhibitors targeting SRPK1 have been developed, with this compound (also known as this compound) emerging as a potent, covalent, and irreversible inhibitor of both SRPK1 and its close homolog SRPK2.[3][4] This guide focuses on the cross-reactivity of this compound, comparing its performance with other notable SRPK1 inhibitors, SPHINX31 and SRPIN340.
Comparative Analysis of SRPK1 Inhibitor Selectivity
The selectivity of kinase inhibitors is a critical factor in their development as therapeutic agents. High selectivity minimizes off-target effects and associated toxicities. The following table summarizes the available quantitative data on the inhibitory activity of this compound and other SRPK1 inhibitors against their primary targets and selected off-targets.
| Inhibitor | Target Kinase | IC50 / Ki | Selectivity Notes | Reference |
| This compound | SRPK1 | IC50: 35.6 nM | Covalent and irreversible inhibitor of SRPK1 and SRPK2. Kinome-wide profiling demonstrated its high selectivity. | [3][4] |
| SRPK2 | IC50: 98 nM | [3][4] | ||
| SPHINX31 | SRPK1 | IC50: 5.9 nM | Highly selective for SRPK1 over SRPK2 (50-fold) and CLK1 (100-fold). No significant activity reported against other splicing modulating kinases. | [3][5][6] |
| SRPK2 | >295 nM (estimated 50-fold less potent than against SRPK1) | [5] | ||
| CLK1 | >590 nM (estimated 100-fold less potent than against SRPK1) | [5] | ||
| SRPIN340 | SRPK1 | Ki: 0.89 µM | ATP-competitive inhibitor. Shows no significant inhibitory activity against more than 140 other kinases in a panel. | [7][8] |
| SRPK2 | Inhibits SRPK2, but with lower potency than SRPK1. | [9] | ||
| CLK1/CLK4 | No significant inhibition. | [9] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: SRPK1 signaling pathway and the inhibitory action of this compound.
Caption: Simplified workflow of the KINOMEscan kinase profiling assay.
Experimental Protocols for Kinase Cross-Reactivity Assessment
The determination of inhibitor cross-reactivity relies on robust and standardized experimental methodologies. Below are detailed protocols for the key assays cited in the evaluation of this compound and its counterparts.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[10][11]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[12]
Methodology:
-
Assay Preparation: A panel of DNA-tagged human kinases is prepared. An immobilized, broadly-selective kinase inhibitor is bound to a solid support (e.g., beads).
-
Competition Reaction: The test compound (e.g., this compound) is incubated with the DNA-tagged kinase of interest.
-
Capture: The mixture is then added to the solid support with the immobilized ligand. Kinases that are not bound to the test compound will bind to the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (typically with DMSO). A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[12]
KiNativ™ Activity-Based Probe Profiling
The KiNativ™ platform is a chemical proteomics approach that profiles kinase inhibitor activity directly in complex biological samples, such as cell lysates.[13][14]
Principle: This method utilizes biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine residue in the ATP-binding pocket of active kinases. If a kinase is inhibited by a test compound, the binding of the probe is blocked. The extent of probe labeling is then quantified by mass spectrometry.
Methodology:
-
Sample Preparation: Cell or tissue lysates are prepared.
-
Inhibitor Treatment: The lysate is incubated with the test compound (e.g., this compound) at a specific concentration.
-
Probe Labeling: A biotinylated acyl-phosphate ATP/ADP probe is added to the lysate. The probe will covalently label the active site lysine of kinases that are not inhibited by the test compound.
-
Proteolysis: The proteome is digested into peptides, typically using trypsin.
-
Enrichment: Biotinylated peptides are enriched using streptavidin affinity chromatography.
-
Mass Spectrometry: The enriched peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of the probe-labeled peptide from each kinase is compared between the inhibitor-treated sample and a control (DMSO) sample. A decrease in the signal for a particular kinase peptide in the presence of the inhibitor indicates that the inhibitor binds to and inhibits that kinase.[13]
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method for measuring kinase activity. It is often used to determine the IC50 values of inhibitors.[15][16][17]
Principle: The assay uses a synthetic peptide substrate with a FRET pair (a donor and an acceptor fluorophore) at its ends. When the peptide is phosphorylated by a kinase, it becomes resistant to cleavage by a specific protease. If the peptide is not phosphorylated, the protease cleaves it, separating the FRET pair and disrupting FRET. The ratio of the two fluorescence emissions is used to calculate the extent of phosphorylation.[17]
Methodology:
-
Kinase Reaction: The kinase, the F-labeled peptide substrate, and ATP are incubated together in the presence of varying concentrations of the test inhibitor.
-
Development Reaction: A specific protease (Development Reagent) is added to the reaction. This protease will only cleave the non-phosphorylated peptide substrates.
-
FRET Measurement: The fluorescence is measured at two wavelengths (the emission wavelengths of the donor and acceptor fluorophores).
-
Data Analysis: The ratio of the two emission signals is calculated. This ratio is proportional to the amount of phosphorylated substrate. IC50 values are determined by plotting the percent inhibition (calculated from the emission ratios) against the inhibitor concentration.[15][16]
Conclusion
The available data indicates that this compound is a highly selective inhibitor of SRPK1 and SRPK2. Kinome-wide profiling has confirmed its specificity, distinguishing it from broader-spectrum kinase inhibitors.[5][15] While direct, comprehensive quantitative data comparing this compound against an extensive panel of kinases in a side-by-side format with other SRPK1 inhibitors is limited in the public domain, the existing evidence strongly supports its targeted activity. For researchers and drug developers, this compound represents a valuable tool for specifically probing the function of SRPK1/2 and a promising candidate for therapeutic strategies where inhibition of this particular kinase family is desired. The detailed experimental protocols provided herein offer a foundation for the independent assessment and validation of its cross-reactivity profile.
References
- 1. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. SPHINX31 | SRPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SRPIN340 | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Z'-LYTE 激酶检测试剂盒 | Thermo Fisher Scientific - CN [thermofisher.cn]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Srpkin-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Srpkin-1, a potent and selective covalent inhibitor of SRPK1/2. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Precautions
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is currently available. The following guidelines are based on best practices for handling potent, biologically active small molecules and covalent kinase inhibitors. A thorough risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in either solid or solution form. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Due to the covalent nature of the inhibitor, consider double-gloving. Change gloves immediately if contaminated.
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to avoid inhalation of fine particles.
Engineering Controls
-
Chemical Fume Hood: All weighing and initial dilutions of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Work in a well-ventilated laboratory area.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Operational Plans: Storage and Disposal
Storage
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Conditions | Shelf Life |
| Solid | -20°C | Store under a nitrogen atmosphere, protected from moisture. | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen. | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen. | Up to 1 month |
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.
-
Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., pipette tips, tubes) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against SRPK1/2.
Materials:
-
Recombinant human SRPK1 or SRPK2
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a serine/arginine-rich peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the this compound dilutions.
-
Add the kinase and peptide substrate solution in kinase buffer to each well.
-
Initiate the reaction by adding ATP. The final concentration of ATP should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for SR Protein Phosphorylation
This protocol describes a method to evaluate the effect of this compound on the phosphorylation of SR proteins in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phosphorylated SR proteins (e.g., mAb104)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed HeLa cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 nM) or DMSO as a vehicle control for a specified duration (e.g., 16 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phosphorylated SR proteins.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
This compound Signaling Pathway and Mechanism of Action
This compound is a covalent and irreversible inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and SRPK2. By inhibiting SRPK1, this compound prevents the phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1). This lack of phosphorylation alters the alternative splicing of Vascular Endothelial Growth Factor (VEGF) pre-mRNA, leading to a shift from the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform.
Caption: this compound inhibits SRPK1, altering VEGF alternative splicing.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
